molecular formula C9H6Cl2N2 B1313826 4,7-Dichloro-2-methylquinazoline CAS No. 38154-43-7

4,7-Dichloro-2-methylquinazoline

カタログ番号: B1313826
CAS番号: 38154-43-7
分子量: 213.06 g/mol
InChIキー: QPCQIVDMWQRGAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,7-Dichloro-2-methylquinazoline is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dichloro-2-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dichloro-2-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,7-dichloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCQIVDMWQRGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482124
Record name 4,7-dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38154-43-7
Record name 4,7-Dichloro-2-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38154-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-dichloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Kinase Inhibition Mechanism of 4,7-Dichloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Guided Exploration into a Novel Kinase Inhibitor

Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The quinazoline scaffold represents a privileged structure in the design of kinase inhibitors, with several approved drugs demonstrating its clinical utility. This guide focuses on a specific, yet under-characterized member of this family: 4,7-dichloro-2-methylquinazoline. While extensive data on this particular molecule is not yet publicly available, its structural features suggest a strong potential as a kinase inhibitor.

This document serves as a comprehensive roadmap for the full-scale investigation of 4,7-dichloro-2-methylquinazoline's mechanism of action in kinase inhibition. It is designed for researchers and drug development professionals, providing not just a series of protocols, but a strategic and logical framework for inquiry. We will proceed from the foundational synthesis of the compound to detailed biophysical and cellular characterization, culminating in a thorough understanding of its molecular interactions and therapeutic potential. This guide is built on the principles of scientific integrity, providing self-validating experimental designs and grounding its claims in established methodologies and authoritative literature.

The Quinazoline Scaffold: A Proven Pharmacophore in Kinase Inhibition

The quinazoline ring system is a well-established pharmacophore in the development of kinase inhibitors.[1][2] Numerous quinazoline derivatives have been successfully developed as anticancer agents, primarily by targeting the ATP-binding site of various protein kinases.[3][4] The planar nature of the quinazoline ring allows it to mimic the adenine base of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors.[5]

Substitutions on the quinazoline core play a crucial role in determining both the potency and selectivity of these inhibitors. The 4- and 7-positions are particularly important for modulating the inhibitor's interaction with the kinase active site and surrounding regions.[5] The presence of chlorine atoms at these positions, as in our subject compound, is known to enhance the electrophilicity of the scaffold, potentially leading to stronger interactions with the target kinase.[6] The 2-methyl group may also contribute to the binding affinity and selectivity profile of the molecule.

Based on the extensive body of research on quinazoline-based kinase inhibitors, it is reasonable to hypothesize that 4,7-dichloro-2-methylquinazoline will act as an ATP-competitive inhibitor of one or more protein kinases. Likely candidates for inhibition include receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as cyclin-dependent kinases (CDKs), which are common targets for this class of compounds.[1][3][7]

Synthesis of 4,7-Dichloro-2-methylquinazoline: The Starting Point of Investigation

Proposed Synthetic Pathway:

Synthesis_of_4_7_dichloro_2_methylquinazoline start 2-Amino-4-chlorobenzoic acid step1 Acetic Anhydride Reflux start->step1 intermediate1 2-Methyl-7-chloro-3,1-benzoxazin-4-one step1->intermediate1 step2 Ammonia intermediate1->step2 intermediate2 2-Methyl-7-chloroquinazolin-4(3H)-one step2->intermediate2 step3 Phosphorus oxychloride (POCl3) Reflux intermediate2->step3 product 4,7-Dichloro-2-methylquinazoline step3->product

Caption: Proposed synthesis of 4,7-dichloro-2-methylquinazoline.

Experimental Protocol: Synthesis of 4,7-Dichloro-2-methylquinazoline

This protocol is adapted from established methods for the synthesis of similar quinazoline derivatives. Optimization of reaction conditions may be necessary.

  • Step 1: Acetylation and Cyclization.

    • To a solution of 2-amino-4-chlorobenzoic acid in acetic anhydride, add a catalytic amount of a suitable acid catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-methyl-7-chloro-3,1-benzoxazin-4-one.

  • Step 2: Amination.

    • Suspend the product from Step 1 in an appropriate solvent (e.g., ethanol) and bubble ammonia gas through the mixture, or heat with a solution of ammonia in a sealed vessel.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2-methyl-7-chloroquinazolin-4(3H)-one.

  • Step 3: Chlorination.

    • Treat the product from Step 2 with an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 3-5 hours.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4,7-dichloro-2-methylquinazoline.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

In Vitro Kinase Inhibition Profiling: Identifying the Primary Targets

With pure 4,7-dichloro-2-methylquinazoline in hand, the next logical step is to identify its primary kinase targets. A broad kinase panel screening is the most efficient approach to gain an initial understanding of the compound's selectivity profile.

Experimental Workflow: Kinase Panel Screening

Kinase_Panel_Screening_Workflow start Prepare stock solution of 4,7-dichloro-2-methylquinazoline in DMSO step1 Select a diverse kinase panel (e.g., >100 kinases) start->step1 step2 Perform single-dose inhibition assay (e.g., at 1 µM and 10 µM) step1->step2 step3 Identify 'hits' with significant inhibition (e.g., >50% inhibition) step2->step3 step4 Perform dose-response assays for 'hits' to determine IC50 values step3->step4 step5 Analyze data to create a selectivity profile step4->step5 end Prioritize kinases for further study step5->end

Caption: Workflow for kinase panel screening.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a robust and widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[2][8][9][10]

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and ATP in a suitable kinase buffer.

    • Add varying concentrations of 4,7-dichloro-2-methylquinazoline (typically from a 10-point serial dilution). Include appropriate controls (no inhibitor and a known inhibitor for each kinase).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation: Predicted Kinase Inhibition Profile

While we await experimental data, we can anticipate the format of the results. The following table illustrates a hypothetical outcome of a kinase panel screen, highlighting potential targets for 4,7-dichloro-2-methylquinazoline based on the known activities of similar compounds.

Kinase TargetIC₅₀ (nM) [Hypothetical]Kinase Family
EGFR50Receptor Tyrosine Kinase
VEGFR280Receptor Tyrosine Kinase
CDK2150Cyclin-Dependent Kinase
SRC500Non-receptor Tyrosine Kinase
p38α>10,000MAP Kinase

Unraveling the Binding Mechanism: Is it ATP-Competitive?

Once the primary kinase targets have been identified, the next crucial step is to determine the mechanism of inhibition. For quinazoline-based inhibitors, the most common mechanism is competition with ATP.

Experimental Protocol: ATP Competition Assay

This assay is a variation of the in vitro kinase assay described above. The IC₅₀ of the inhibitor is determined at various concentrations of ATP.

  • Perform the ADP-Glo™ Kinase Assay as described previously.

  • For a selected kinase "hit," run parallel assays with varying concentrations of ATP (e.g., from 0.1x to 10x the Kₘ of ATP for that kinase).

  • Determine the IC₅₀ value of 4,7-dichloro-2-methylquinazoline at each ATP concentration.

  • Plot the IC₅₀ values as a function of the ATP concentration. A linear increase in IC₅₀ with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.

Visualizing the Binding Mode: A Homology-Based Approach

In the absence of a crystal structure of 4,7-dichloro-2-methylquinazoline in complex with a kinase, we can infer its likely binding mode from existing structures of similar inhibitors. The PDB entry 1M17, which shows the EGFR kinase domain in complex with the quinazoline inhibitor erlotinib, provides an excellent template.[3]

Quinazoline_Binding_Mode cluster_0 ATP-Binding Pocket Quinazoline Quinazoline Ring Hinge Hinge Region (Met793) Quinazoline->Hinge H-bond Gatekeeper Gatekeeper Residue (Thr790) Quinazoline->Gatekeeper van der Waals Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front 2-Methyl 2-Methyl Group 2-Methyl->Hydrophobic_Pocket Hydrophobic Interaction 4,7-Dichloro 4,7-Dichloro Groups 4,7-Dichloro->Solvent_Front Solvent Exposure

Caption: Predicted binding mode of 4,7-dichloro-2-methylquinazoline in a kinase active site.

This model predicts that the quinazoline core will form a critical hydrogen bond with the backbone amide of a hinge residue (e.g., Met793 in EGFR).[5] The 2-methyl group is likely to project into a hydrophobic pocket, while the 4- and 7-chloro substituents may be more solvent-exposed, offering potential sites for further chemical modification to improve potency or selectivity.

Quantifying the Binding Affinity and Kinetics: A Biophysical Approach

While IC₅₀ values are a good measure of inhibitory potency, they can be influenced by assay conditions. Biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide a more direct and detailed characterization of the binding interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12][13]

  • Sample Preparation: Prepare a solution of the purified target kinase in a suitable buffer. Prepare a solution of 4,7-dichloro-2-methylquinazoline in the same buffer, containing a small amount of DMSO to ensure solubility.

  • ITC Experiment: Fill the ITC sample cell with the kinase solution and the injection syringe with the inhibitor solution.

  • Perform a series of injections of the inhibitor into the kinase solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to kinase. Fit the data to a suitable binding model to determine Kᴅ, n, and ΔH.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events and the determination of association (kₐ) and dissociation (kₑ) rates.[14][15]

  • Chip Preparation: Immobilize the purified target kinase onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of 4,7-dichloro-2-methylquinazoline over the sensor chip and monitor the binding response.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine kₐ and kₑ. The equilibrium dissociation constant (Kᴅ) can be calculated as kₑ/kₐ.

Data Presentation: Hypothetical Binding Parameters

ParameterITC [Hypothetical]SPR [Hypothetical]
Kᴅ (nM)8075
n (stoichiometry)1.1N/A
ΔH (kcal/mol)-8.5N/A
kₐ (1/Ms)N/A1.2 x 10⁵
kₑ (1/s)N/A9.0 x 10⁻³

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)

While in vitro and biophysical assays are essential for characterizing the direct interaction between an inhibitor and its target, it is crucial to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in cells and tissues.[16][17]

Experimental Workflow: CETSA®

CETSA_Workflow start Treat cultured cells with 4,7-dichloro-2-methylquinazoline or vehicle step1 Heat cell lysates or intact cells to a range of temperatures start->step1 step2 Separate soluble and aggregated proteins by centrifugation step1->step2 step3 Analyze the soluble fraction by Western blot or other methods step2->step3 step4 Quantify the amount of soluble target protein at each temperature step3->step4 step5 Plot protein abundance vs. temperature to generate a melting curve step4->step5 end A shift in the melting curve indicates target engagement step5->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Culture cells to an appropriate density and treat them with 4,7-dichloro-2-methylquinazoline at various concentrations for a defined period. Include a vehicle control (DMSO).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by high-speed centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities and plot them as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of 4,7-dichloro-2-methylquinazoline as a kinase inhibitor. By following this roadmap, researchers can systematically progress from synthesis to detailed in vitro, biophysical, and cellular characterization.

The anticipated findings from these studies would likely position 4,7-dichloro-2-methylquinazoline as an ATP-competitive inhibitor of specific protein kinases, with a binding mode characteristic of the quinazoline scaffold. The quantitative data on its potency, selectivity, and target engagement will provide a solid foundation for further preclinical development.

Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. Additionally, in vivo studies in relevant animal models will be necessary to evaluate its pharmacokinetic properties and therapeutic efficacy. The journey from a promising chemical entity to a clinically effective drug is long and challenging, but the systematic approach detailed in this guide provides a clear path forward for the investigation of 4,7-dichloro-2-methylquinazoline and other novel kinase inhibitors.

References

  • Amrhein, J.A., Beyett, T.S., Feng, W.W., Kramer, A., Weckesser, J., Schaeffner, I.K., Rana, J.K., Janne, P.A., Eck, M.J., Knapp, S., Hanke, T. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679–15697. [Link]

  • Brasca, M.G., Amboldi, N., Ballinari, D., Cameron, A., Casale, E., Cervi, G., Colombo, M., Colotta, F., Croci, V., D'Alessio, R., Fiorentini, F., Isacchi, A., Mercurio, C., Moretti, W., Panzeri, A., Pastori, W., Pevarello, P., Quartieri, F., Roletto, F., Traquandi, G., Vianello, P., Vulpetti, A., Ciomei, M. (2009). Identification of N,1,4,4-Tetramethyl-8-{[4-(4-Methylpiperazin-1-Yl)Phenyl]Amino}-4,5-Dihydro-1H-Pyrazolo[4,3-H]Quinazoline-3-Carboxamide (Pha-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry, 52(16), 5152–5163. [Link]

  • El-Adl, K., El-Azab, A.S., Al-Dhfyan, A., Al-Obaid, A.M., Abdel-Aziz, A.A.-M., & El-Gendy, M.A. (2021). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 14(11), 103405. [Link]

  • Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740. [Link]

  • Le Roch, K.G., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4642. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

  • Organic Syntheses. (n.d.). 4,7-Dichloroquinoline. [Link]

  • PDB-101. (n.d.). 2B53. RCSB PDB. [Link]

  • PDB-101. (n.d.). 3V2A. RCSB PDB. [Link]

  • PDB-101. (n.d.). 7U9A. RCSB PDB. [Link]

  • PDB-101. (n.d.). 2WIP. RCSB PDB. [Link]

  • PDB-101. (n.d.). 2WXV. RCSB PDB. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Center for Macromolecular Interactions. (n.d.). ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]

  • Wood, E. R., et al. (2004). 6-Ethynyl-4-(3-((1-methylethyl)amino)phenyl)quinazoline, a potent, orally active, and selective inhibitor of the epidermal growth factor receptor tyrosine kinase. Molecular Cancer Therapeutics, 3(12), 1549-1556. [Link]

  • Zhang, J., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 13(16), 1475-1502. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 27(21), 7293. [Link]

  • Amrhein, J. A., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679-15697. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Fayed, B. B., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Scientific Reports, 12(1), 1957. [Link]

  • Huck Institutes. (n.d.). Isothermal Titration Calorimetry. [Link]

  • ResearchGate. (n.d.). Structure of EGFR kinase domain complexed with quinazoline inhibitor 8 (PDB ID: 1XKK). [Link]

  • ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. [Link]

  • Pelago Bioscience. (n.d.). CETSA®. [Link]

Sources

The Strategic Deployment of 4,7-Dichloro-2-methylquinazoline in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quinazoline framework stands out as a "privileged structure"—a molecular architecture that is recurrently identified as a potent ligand for a multitude of biological targets.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[1] The versatility of the quinazoline core lies in its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological macromolecules.

This guide focuses on a particularly valuable derivative: 4,7-dichloro-2-methylquinazoline . The strategic placement of two chlorine atoms at the 4 and 7 positions, combined with a methyl group at the 2-position, imbues this molecule with a unique reactivity profile that has been masterfully exploited in the synthesis of numerous high-value compounds, most notably a class of targeted anticancer therapeutics known as tyrosine kinase inhibitors (TKIs). We will delve into the synthetic rationale, mechanistic underpinnings, and practical applications of this pivotal building block.

Core Synthesis: A Representative Protocol for 4,7-Dichloro-2-methylquinazoline

Step 1: Synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one

A common and efficient method for the construction of the 2-methylquinazolin-4-one core is the reaction of an appropriately substituted anthranilic acid derivative with an acetylating agent, followed by cyclization. In this case, 2-amino-4-chlorobenzoic acid serves as the ideal starting material.

Reaction Scheme:

cluster_reagents start 2-Amino-4-chlorobenzoic acid intermediate 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one start->intermediate Acetylation & Cyclization reagent1 Acetic Anhydride (Ac₂O) product 7-Chloro-2-methylquinazolin-4(3H)-one intermediate->product Aminolysis reagent2 Ammonia (NH₃) or Ammonium Acetate

Figure 1: Proposed synthesis of the quinazolinone intermediate.

Experimental Protocol:

  • Acetylation and Cyclization: 2-Amino-4-chlorobenzoic acid is heated with excess acetic anhydride. This serves both as the acetylating agent and the dehydrating agent for the subsequent cyclization to form the intermediate, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one.[4]

  • Aminolysis: The benzoxazinone intermediate is then treated with a source of ammonia, such as ammonium acetate or aqueous ammonia, to facilitate the ring-opening and subsequent recyclization to the desired 7-chloro-2-methylquinazolin-4(3H)-one.[4]

Step 2: Chlorination to 4,7-Dichloro-2-methylquinazoline

The conversion of the quinazolinone to the dichloro derivative is a critical step that activates the molecule for subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent.

Reaction Scheme:

start 7-Chloro-2-methylquinazolin-4(3H)-one product 4,7-Dichloro-2-methylquinazoline start->product Chlorination reagent Phosphorus Oxychloride (POCl₃) (optional: catalytic DMF)

Figure 2: Chlorination of the quinazolinone intermediate.

Experimental Protocol:

  • Reaction Setup: 7-Chloro-2-methylquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[2]

  • Heating: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

  • Purification: The crude 4,7-dichloro-2-methylquinazoline can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a solid.

The Cornerstone Reaction: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 4,7-dichloro-2-methylquinazoline is overwhelmingly dominated by its participation in nucleophilic aromatic substitution (SNAr) reactions. The key to its effectiveness as a building block lies in the differential reactivity of the two chlorine atoms.

Mechanistic Insights and Regioselectivity

The quinazoline ring system is electron-deficient, which makes it susceptible to nucleophilic attack. The two nitrogen atoms within the ring act as powerful electron-withdrawing groups, further activating the chloro-substituents towards substitution.

Crucially, the chlorine atom at the C4 position is significantly more reactive than the one at the C7 position. This regioselectivity is a consequence of several electronic factors:

  • Proximity to Heteroatoms: The C4 carbon is directly adjacent to one nitrogen atom (N3) and in a para-like relationship to the other (N1). This proximity allows for more effective stabilization of the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack.

  • Resonance Stabilization: The intermediate formed by nucleophilic attack at C4 has a greater degree of resonance stabilization, with the negative charge being delocalized onto the electronegative nitrogen atoms.

Density Functional Theory (DFT) calculations on similar 2,4-dichloroquinazoline systems have confirmed that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site and thus more prone to nucleophilic attack.

start 4,7-Dichloro-2-methylquinazoline + Nu-H intermediate Meisenheimer Intermediate (Tetrahedral Complex) start->intermediate Nucleophilic Attack at C4 (Rate-determining step) product 4-Substituted-7-chloro-2-methylquinazoline + HCl intermediate->product Loss of Cl⁻

Figure 3: Generalized mechanism of SNAr at the C4 position.

Typical Reaction Conditions

The SNAr reaction on 4,7-dichloro-2-methylquinazoline is typically carried out with amine nucleophiles, particularly anilines, to form the highly valuable 4-anilinoquinazoline scaffold.

ParameterTypical ConditionsRationale
Nucleophile Primary or secondary amines (e.g., substituted anilines)Key partners for the synthesis of bioactive molecules.
Solvent Polar aprotic (e.g., isopropanol, n-butanol, DMF, dioxane)Solubilizes the reactants and facilitates the reaction.
Base Often not required, or a non-nucleophilic base (e.g., DIPEA)The amine nucleophile can act as a base to neutralize the HCl byproduct.
Temperature 80-120 °CProvides the necessary activation energy for the reaction.
Reaction Time 2-24 hoursDependent on the nucleophilicity of the amine and the reaction temperature.

Application in the Synthesis of Tyrosine Kinase Inhibitors

The 4-anilino-7-chloro-2-methylquinazoline core, readily accessible from 4,7-dichloro-2-methylquinazoline, is a key structural motif in several FDA-approved drugs that target epidermal growth factor receptor (EGFR) tyrosine kinases. These drugs have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).

Case Study: Synthesis of Gefitinib Analogues

Gefitinib (Iressa®) is a potent EGFR inhibitor. While the commercial synthesis of Gefitinib itself starts from a different quinazoline precursor, the synthetic strategy is directly applicable to the creation of novel analogues using 4,7-dichloro-2-methylquinazoline. This allows for the exploration of structure-activity relationships (SAR) by varying the aniline component.

Synthetic Workflow:

start 4,7-Dichloro-2-methylquinazoline snar SNAr Reaction (4-position) start->snar aniline Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) aniline->snar intermediate 4-Anilino-7-chloro- 2-methylquinazoline snar->intermediate second_sub Second Substitution (e.g., Etherification at C7) intermediate->second_sub final_product Gefitinib Analogue second_sub->final_product

Sources

The Emergence of 4,7-Dichloro-2-methylquinazoline Derivatives in Oncology: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazoline Scaffold as a Privileged Structure in Cancer Therapy

The quinazoline core, a bicyclic aromatic heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its rigid structure and capacity for diverse substitutions at key positions allow for precise interactions with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer. The clinical success of quinazoline-based drugs such as gefitinib (Iressa®) and erlotinib (Tarceva®), both potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), has cemented the importance of this chemical class and spurred extensive research into novel derivatives with improved efficacy, selectivity, and resistance-breaking capabilities.[1][2] This guide focuses on a specific, yet promising, branch of this family: the 4,7-dichloro-2-methylquinazoline derivatives, exploring their synthetic rationale, biological significance, and future potential in cancer research.

The 4,7-Dichloro-2-methylquinazoline Core: Rationale for a Focused Investigation

The strategic placement of substituents on the quinazoline ring is paramount for directing kinase inhibitory activity and defining the pharmacological profile. The 4,7-dichloro-2-methylquinazoline scaffold incorporates several features of interest for anticancer drug design:

  • The 4-Chloro Position: This position is highly reactive and serves as a crucial handle for introducing various nucleophilic side chains, most commonly anilino groups. This substitution is critical for mimicking the adenine region of ATP and establishing key hydrogen bond interactions within the kinase hinge region. The nature of the substituted aniline directly influences the potency and selectivity of the inhibitor.

  • The 7-Chloro Position: Halogen substitutions, particularly chlorine, at the 6 and 7-positions of the quinazoline ring are known to enhance the binding affinity of inhibitors to the EGFR active site.[3] The 7-chloro group contributes to favorable hydrophobic interactions and can influence the overall electronic properties of the molecule, potentially improving cell permeability and metabolic stability.

  • The 2-Methyl Group: While many clinically approved quinazoline inhibitors are unsubstituted at the 2-position, the introduction of a small alkyl group like methyl can modulate the compound's properties. It can influence the planarity of the ring system, potentially altering the binding kinetics, and may provide additional van der Waals interactions within the active site. Furthermore, it can impact the metabolic profile of the compound.

This unique combination of substituents on the 4,7-dichloro-2-methylquinazoline core provides a promising starting point for the development of novel kinase inhibitors with potentially distinct pharmacological profiles compared to existing agents.

Synthetic Strategy: A Step-by-Step Protocol

The synthesis of 4,7-dichloro-2-methylquinazoline derivatives generally follows a multi-step pathway, starting from a suitably substituted anthranilic acid derivative. The following protocol is a representative synthesis for the core scaffold, based on established methodologies for similar quinazoline compounds.

Synthesis of the 4,7-Dichloro-2-methylquinazoline Intermediate

The synthesis of the core intermediate, 4,7-dichloro-2-methylquinazoline, is a critical first step. A plausible and efficient route is outlined below:

Step 1: Acetylation of 2-Amino-4-chlorobenzoic acid

The synthesis commences with the protection of the amino group of 2-amino-4-chlorobenzoic acid.

  • Reagents: 2-amino-4-chlorobenzoic acid, Acetic anhydride, Pyridine (catalytic amount).

  • Procedure:

    • Suspend 2-amino-4-chlorobenzoic acid in a suitable solvent such as toluene.

    • Add a catalytic amount of pyridine.

    • Slowly add acetic anhydride to the suspension at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with a non-polar solvent (e.g., hexane) and dry under vacuum to yield 2-acetamido-4-chlorobenzoic acid.

Step 2: Cyclization to form 7-Chloro-2-methyl-3H-quinazolin-4-one

The acetylated intermediate is then cyclized to form the quinazolinone ring system.

  • Reagents: 2-acetamido-4-chlorobenzoic acid, Formamide.

  • Procedure:

    • Heat a mixture of 2-acetamido-4-chlorobenzoic acid and an excess of formamide at 160-180 °C for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 7-chloro-2-methyl-3H-quinazolin-4-one.

Step 3: Chlorination to 4,7-Dichloro-2-methylquinazoline

The final step to generate the reactive intermediate involves chlorination of the quinazolinone.

  • Reagents: 7-Chloro-2-methyl-3H-quinazolin-4-one, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • Suspend 7-chloro-2-methyl-3H-quinazolin-4-one in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Treat the residue with ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,7-dichloro-2-methylquinazoline.

    • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination 2-Amino-4-chlorobenzoic_acid 2-Amino-4-chlorobenzoic acid 2-Acetamido-4-chlorobenzoic_acid 2-Acetamido-4-chlorobenzoic acid 2-Amino-4-chlorobenzoic_acid->2-Acetamido-4-chlorobenzoic_acid Acetic anhydride, Pyridine (cat.) 7-Chloro-2-methyl-3H-quinazolin-4-one 7-Chloro-2-methyl-3H-quinazolin-4-one 2-Acetamido-4-chlorobenzoic_acid->7-Chloro-2-methyl-3H-quinazolin-4-one Formamide, Heat 4,7-Dichloro-2-methylquinazoline 4,7-Dichloro-2-methylquinazoline 7-Chloro-2-methyl-3H-quinazolin-4-one->4,7-Dichloro-2-methylquinazoline SOCl₂, DMF (cat.)

Caption: Synthetic workflow for 4,7-dichloro-2-methylquinazoline.

Derivatization at the C4-Position

The highly reactive 4-chloro group is readily displaced by various nucleophiles, most notably substituted anilines, to generate a library of candidate compounds.

  • General Procedure for N-Aryl Substitution:

    • Dissolve 4,7-dichloro-2-methylquinazoline and a slight excess (1.1-1.2 equivalents) of the desired substituted aniline in a suitable solvent like isopropanol or acetonitrile.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if necessary, to scavenge the HCl generated.

    • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane.

    • Recrystallize or purify by column chromatography to obtain the final 4-anilino-7-chloro-2-methylquinazoline derivative.

Biological Activity and Mechanism of Action

Derivatives of the quinazoline scaffold are well-documented as potent inhibitors of protein kinases, particularly those in the EGFR family.[1] The primary mechanism of action involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cell proliferation, survival, and angiogenesis.

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling events through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. 4,7-Dichloro-2-methylquinazoline derivatives are expected to inhibit this pathway by blocking the initial autophosphorylation step.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4,7-Dichloro-2-methylquinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Preclinical Evaluation: A Representative Workflow

The evaluation of novel 4,7-dichloro-2-methylquinazoline derivatives follows a standard preclinical drug discovery cascade.

1. In Vitro Kinase Assays:

  • Objective: To determine the direct inhibitory activity of the compounds against the target kinase (e.g., EGFR) and to assess selectivity against other kinases.

  • Methodology:

    • Utilize a recombinant kinase assay, such as a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence-based assay (e.g., LanthaScreen®).

    • Incubate the kinase, substrate, and ATP with varying concentrations of the test compound.

    • Measure the kinase activity and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Cellular Proliferation Assays:

  • Objective: To assess the antiproliferative activity of the compounds in cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cell lines known to overexpress the target kinase (e.g., A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.[4]

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

3. In Vivo Xenograft Models:

  • Objective: To evaluate the in vivo antitumor efficacy of lead compounds.

  • Methodology:

    • Implant human tumor cells (e.g., HCT116) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 4,7-dichloro-2-methylquinazoline scaffold is emerging, general principles from related quinazoline series can be extrapolated and serve as a guide for optimization.

PositionSubstitutionImpact on ActivityRationale
C4 Substituted anilinesCrucial for Potency and Selectivity. Small, electron-withdrawing groups on the aniline ring often enhance activity.Forms key hydrogen bonds with the kinase hinge region. The nature of the substituent fine-tunes the binding affinity and selectivity.
C7 ChloroEnhances Potency. Provides favorable hydrophobic interactions in the ATP-binding pocket.
C2 MethylModulates Properties. Can influence solubility, metabolic stability, and potentially provide additional van der Waals contacts. Its impact needs to be empirically determined for each target.
C6 Unsubstituted (in this core)Can be modified to improve solubility and ADME properties.Often a site for introducing solubilizing groups without significantly impacting kinase inhibition.

Systematic modification of the aniline moiety at the C4-position is the most critical aspect of lead optimization for this scaffold.

Future Directions and Conclusion

The 4,7-dichloro-2-methylquinazoline scaffold represents a promising starting point for the development of a new generation of kinase inhibitors. The established synthetic routes allow for the rapid generation of diverse chemical libraries for screening. Future research should focus on:

  • Broad Kinase Profiling: To identify novel targets beyond EGFR and to understand the selectivity profile of these derivatives.

  • Overcoming Resistance: Evaluating lead compounds against cancer cell lines harboring known resistance mutations to existing EGFR inhibitors.

  • Pharmacokinetic and Toxicological Profiling: In-depth ADME/Tox studies to ensure that potent compounds have drug-like properties suitable for clinical development.

References

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-11. [Link]

  • El-Sayed, N. F., Abdel-Noor, M. A., El-Adl, K., & El-Henawy, A. A. (2025). 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. European Journal of Medicinal Chemistry, 289, 117502. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry, 99, 117502. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules, 22(4), 647. [Link]

  • Fang, X., et al. (2011). Synthesis and Biological Evaluation of 4-quinazolinones as Rho Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1844-1848. [Link]

  • Gogoi, D., & Sarma, D. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6). [Link]

  • Al-Omary, F. A. M., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. [Link]

  • Mishra, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115084. [Link]

  • Singh, M., & Salunke, D. B. (2013). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 17(9), 1021-1033. [Link]

  • Chen, J., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 7015-7034. [Link]

Sources

The Strategic Application of 4,7-Dichloro-2-methylquinazoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the specific applications and underlying chemical principles of a particularly promising derivative: 4,7-dichloro-2-methylquinazoline. As a senior application scientist, this document aims to provide not just a recitation of facts, but a causal understanding of why this molecule is a valuable tool in the design and synthesis of novel therapeutic agents. We will explore its synthesis, physicochemical characteristics, and, most critically, its role as a strategic building block in the development of targeted therapies, particularly in oncology.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is considered a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact with a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.[1][2] Numerous quinazoline derivatives have been successfully developed into clinically approved drugs, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2]

The power of the quinazoline core lies in its modular nature, allowing for substitution at various positions to fine-tune its biological activity, selectivity, and pharmacokinetic properties. The 4-position, in particular, is a key site for modification, often bearing an amino or anilino group that can engage in crucial hydrogen bonding interactions within the active sites of enzymes, such as protein kinases.[3]

This guide focuses on 4,7-dichloro-2-methylquinazoline, a derivative that combines several key structural features to offer unique advantages in drug design. The dichloro substitution at the 4 and 7 positions provides both a reactive handle for further elaboration and modulates the electronic properties of the ring system. The 2-methyl group can influence solubility and steric interactions with the target protein.

Physicochemical Properties and Synthesis of 4,7-Dichloro-2-methylquinazoline

While specific experimental data for 4,7-dichloro-2-methylquinazoline is not extensively reported in publicly available literature, its properties can be inferred from closely related analogs. The compound is expected to be a crystalline solid with limited solubility in water but soluble in common organic solvents like chloroform and methanol.

Table 1: Predicted Physicochemical Properties of 4,7-Dichloro-2-methylquinazoline
PropertyPredicted Value/InformationSource/Analogy
Molecular Formula C₉H₆Cl₂N₂-
Molecular Weight 213.07 g/mol -
Appearance White to pale yellow solidAnalogy with related quinazolines
Melting Point Not available-
Solubility Soluble in chloroform, methanolAnalogy with related quinazolines
CAS Number Not available-
Proposed Synthesis

A robust and scalable synthesis of 4,7-dichloro-2-methylquinazoline can be envisioned in a two-step process starting from the readily available 2-amino-4-chlorobenzoic acid. This proposed pathway is adapted from established methods for the synthesis of related quinazoline derivatives.[1][4]

Step 1: Synthesis of 7-chloro-2-methylquinazolin-4(3H)-one

The initial step involves the cyclization of 2-amino-4-chlorobenzoic acid with acetic anhydride. This reaction, a variation of the Niementowski quinazoline synthesis, is a well-established method for the formation of 2-methyl-4-quinazolinones.[5]

Step 2: Chlorination of 7-chloro-2-methylquinazolin-4(3H)-one

The intermediate quinazolinone is then converted to the target 4,7-dichloro-2-methylquinazoline via a chlorination reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[3]

Experimental Protocol: Synthesis of 4,7-Dichloro-2-methylquinazoline

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: 7-chloro-2-methylquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-chlorobenzoic acid (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the mixture to quench the excess acetic anhydride.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 7-chloro-2-methylquinazolin-4(3H)-one.

Step 2: 4,7-Dichloro-2-methylquinazoline

  • In a round-bottom flask under a nitrogen atmosphere, suspend 7-chloro-2-methylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4,7-dichloro-2-methylquinazoline.

DOT Diagram: Synthetic Pathway

Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-amino-4-chlorobenzoic_acid 2-Amino-4-chlorobenzoic Acid quinazolinone 7-Chloro-2-methylquinazolin-4(3H)-one 2-amino-4-chlorobenzoic_acid->quinazolinone Reflux acetic_anhydride Acetic Anhydride acetic_anhydride->quinazolinone target_molecule 4,7-Dichloro-2-methylquinazoline quinazolinone->target_molecule Reflux chlorination_reagent POCl3, DMF (cat.) chlorination_reagent->target_molecule

Caption: Synthetic route to 4,7-dichloro-2-methylquinazoline.

Applications in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibition

The primary application of 4,7-dichloro-2-methylquinazoline in medicinal chemistry lies in its use as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 4-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments, most notably anilines.[3]

DOT Diagram: General Reaction Scheme

ReactionScheme start 4,7-Dichloro-2-methylquinazoline product 4-Amino-7-chloro-2-methylquinazoline Derivative start->product S_NAr Reaction nucleophile R-NH2 (Nucleophile) nucleophile->product

Caption: General SNAr reaction of 4,7-dichloro-2-methylquinazoline.

This reactivity is the cornerstone of its utility in developing targeted cancer therapies. Many clinically successful kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core. The nitrogen of the aniline and the N1 of the quinazoline ring act as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Structure-Activity Relationship (SAR) Insights

The 4,7-dichloro-2-methylquinazoline scaffold offers several points for SAR exploration:

  • The 4-Anilino Moiety: The nature of the aniline substituent is critical for determining the potency and selectivity of the inhibitor. Modifications to the aniline ring can be used to target specific amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity for the desired kinase.

  • The 7-Chloro Group: The chlorine atom at the 7-position can influence the electronic properties of the quinazoline ring system, potentially affecting the pKa of the quinazoline nitrogens and their hydrogen bonding capabilities. It also provides a site for further functionalization, although it is less reactive than the 4-chloro position.

  • The 2-Methyl Group: The methyl group at the 2-position can have several effects. It can enhance solubility compared to an unsubstituted quinazoline. Furthermore, it can introduce steric constraints that may favor binding to certain kinases over others, thus contributing to selectivity.

Case Study: Hypothetical Design of an EGFR Inhibitor

To illustrate the application of 4,7-dichloro-2-methylquinazoline, let us consider the hypothetical design of an Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a well-validated target in non-small cell lung cancer.

Experimental Protocol: Synthesis and Evaluation of a Hypothetical EGFR Inhibitor

Synthesis:

  • To a solution of 4,7-dichloro-2-methylquinazoline (1 equivalent) in isopropanol, add 3-ethynylaniline (1.1 equivalents) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold isopropanol and dry to yield the desired 4-(3-ethynylanilino)-7-chloro-2-methylquinazoline.

Biological Evaluation:

  • In vitro Kinase Assay: The synthesized compound would be tested for its inhibitory activity against the EGFR kinase domain using a standard in vitro kinase assay, such as a time-resolved fluorescence energy transfer (TR-FRET) assay. The IC₅₀ value would be determined.

  • Cellular Proliferation Assay: The antiproliferative activity of the compound would be assessed in a panel of cancer cell lines with varying EGFR expression levels and mutation statuses (e.g., A431, HCC827, H1975). A standard MTS or CellTiter-Glo assay would be used to determine the GI₅₀ values.

  • Western Blot Analysis: To confirm the mechanism of action, western blotting would be performed on treated cells to assess the phosphorylation status of EGFR and its downstream signaling proteins like Akt and ERK.

DOT Diagram: EGFR Inhibition Pathway

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 4,7-Dichloro-2-methylquinazoline Derivative Inhibitor->Dimerization Inhibition Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt) Dimerization->Signaling Proliferation Cell Proliferation, Survival, etc. Signaling->Proliferation

Caption: Simplified EGFR signaling and point of inhibition.

Conclusion and Future Perspectives

4,7-dichloro-2-methylquinazoline represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of reactive and modulatory functional groups make it an ideal starting point for the development of targeted therapeutics. While the primary focus has been on its application in kinase inhibitor discovery, the inherent biological activity of the quinazoline scaffold suggests that derivatives of 4,7-dichloro-2-methylquinazoline could also be explored for other therapeutic areas, including infectious diseases and neurodegenerative disorders. The continued exploration of this and related quinazoline scaffolds will undoubtedly lead to the discovery of novel and effective medicines.

References

  • A Short Review on Quinazoline Heterocycle. (2021). International Journal of Innovative Research in Science, Engineering and Technology, 10(5). [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI. [Link]

  • Industrial preparation method of 4,7-dichloroquinoline. (2014).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journal of Organic Chemistry, 16, 2936-2945. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2015). Molecules, 20(8), 13836-13851. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2012). Organic Chemistry International. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2013). Bioinorganic Chemistry and Applications. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(20), 14197-14210. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6]. (2020). GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

  • 4,7-Dichloroquinoline. Wikipedia. [Link]

  • 4,7-Dichloro-2-(2-methylsulfanylphenyl)quinazoline. PubChem. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). DARU Journal of Pharmaceutical Sciences, 21(1), 32. [Link]

Sources

An In-Depth Technical Guide to the Investigation of Structural Analogs of 4,7-Dichloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, exploration, and biological evaluation of structural analogs of 4,7-dichloro-2-methylquinazoline. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs that target critical signaling pathways.[1] This document is intended to serve as a detailed roadmap for researchers aiming to develop novel therapeutics based on this versatile core, with a focus on anticancer and antimicrobial applications.

The Strategic Importance of the 4,7-Dichloro-2-methylquinazoline Core

The 4,7-dichloro-2-methylquinazoline scaffold presents a compelling starting point for drug discovery. The dichloro substitution at the 4 and 7 positions offers reactive handles for nucleophilic substitution, allowing for the introduction of a diverse array of functional groups to modulate the compound's physicochemical properties and biological activity. The methyl group at the 2-position provides a degree of steric and electronic influence that can be systematically explored.

Quinazoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial effects.[2] Notably, many quinazoline-based drugs, such as gefitinib and erlotinib, function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3]

Synthesis of the Core Scaffold and its Precursors

A robust and efficient synthesis of the 4,7-dichloro-2-methylquinazoline core is paramount for any analog development program. While a direct, one-pot synthesis may not be readily available, a rational, multi-step approach can be employed with a high degree of confidence based on established quinazoline synthetic methodologies.

Proposed Synthetic Pathway

A likely and efficient route to 4,7-dichloro-2-methylquinazoline involves the initial synthesis of the key intermediate, 7-chloro-2-methylquinazolin-4(3H)-one, followed by a chlorination step. The Niementowski quinazolinone synthesis provides a classic and adaptable method for the formation of the quinazolinone ring system.[1]

Synthetic Pathway A 2-Amino-4-chlorobenzoic acid C 7-Chloro-2-methylquinazolin-4(3H)-one A->C Niementowski Reaction (Condensation/Cyclization) B N-Acetylacetamide or Acetic Anhydride B->C E 4,7-Dichloro-2-methylquinazoline C->E Chlorination D POCl3 or SOCl2/DMF D->E

Caption: Proposed synthetic pathway to 4,7-dichloro-2-methylquinazoline.

Detailed Experimental Protocols

This protocol is adapted from the principles of the Niementowski synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorobenzoic acid (1 equivalent) and N-acetylacetamide (1.5 equivalents).

  • Heating: Heat the reaction mixture to 140-150°C in an oil bath. The mixture will become molten and then gradually solidify as the reaction proceeds.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Triturate the solid residue with hot ethanol to remove any unreacted starting materials and byproducts.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 7-chloro-2-methylquinazolin-4(3H)-one.

This chlorination step is a common method for converting quinazolinones to the corresponding chloroquinazolines.[4]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-chloro-2-methylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 105°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4,7-dichloro-2-methylquinazoline.

Design and Synthesis of Structural Analogs

The 4,7-dichloro-2-methylquinazoline core offers multiple positions for structural modification to explore structure-activity relationships (SAR). The primary sites for diversification are the C4 and C7 positions, with further modifications possible at the C2-methyl group.

Analog_Design_Strategy Core 4,7-Dichloro-2-methylquinazoline C4 C4-Position Analogs (Nucleophilic Aromatic Substitution) Core->C4 C7 C7-Position Analogs (Cross-Coupling Reactions) Core->C7 C2 C2-Methyl Analogs (Modification of Starting Materials) Core->C2 Analogs Diverse Library of Analogs C4->Analogs C7->Analogs C2->Analogs

Caption: Strategy for the design of structural analogs.

C4-Position Analogs via Nucleophilic Aromatic Substitution

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of amine, alcohol, and thiol-containing moieties.

  • Reaction Setup: Dissolve 4,7-dichloro-2-methylquinazoline (1 equivalent) in a suitable solvent such as isopropanol, acetonitrile, or DMF.

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a base, such as triethylamine or diisopropylethylamine (2 equivalents).

  • Heating: Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and partition between water and an organic solvent.

  • Purification: Purify the product by crystallization or column chromatography.

C7-Position Analogs via Cross-Coupling Reactions

The chlorine atom at the C7 position is less reactive than the C4-chloro group, allowing for selective modification at C4 first. The C7-chloro group can then be functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce aryl, alkynyl, or amino groups, respectively.

C2-Methyl Analogs

Modification of the C2-position is best achieved by utilizing different starting materials in the initial Niementowski synthesis. For example, using different amides in place of N-acetylacetamide can lead to a variety of C2-substituted quinazolinones.

Biological Evaluation of Analogs

A systematic biological evaluation is crucial to identify promising lead compounds. Based on the known activities of quinazoline derivatives, primary screening should focus on anticancer and antibacterial activities.

In Vitro Anticancer Activity Screening

The National Cancer Institute's 60-human tumor cell line screen (NCI-60) is a valuable tool for identifying the anticancer potential and mechanism of action of novel compounds.[5] A more targeted approach can be employed using specific cancer cell lines known to be sensitive to kinase inhibitors.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Kinase Inhibition Assays

Given that many quinazoline-based anticancer drugs target protein kinases, it is essential to evaluate the inhibitory activity of the synthesized analogs against a panel of relevant kinases, such as Epidermal Growth Factor Receptor (EGFR).[7]

Several commercial kits are available for measuring EGFR kinase activity, often based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).[8][9]

  • Reaction Setup: In a 384-well plate, combine the EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Determine the IC₅₀ values for each compound.

Antibacterial Activity Screening

The antibacterial activity of the synthesized analogs can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data from the synthesized analogs will allow for the elucidation of key structure-activity relationships.

Table 1: Hypothetical SAR Data for 4,7-Dichloro-2-methylquinazoline Analogs

Compound IDC4-SubstituentC7-SubstituentC2-SubstituentEGFR IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Core -Cl-Cl-CH₃>50>50
A-1 -NH(CH₃)-Cl-CH₃25.330.1
A-2 -NH(Ph)-Cl-CH₃5.28.7
B-1 -NH(Ph)-OCH₃-CH₃10.815.4
C-1 -NH(Ph)-Cl-CF₃2.14.5
  • Substitution at the C4 position with anilino groups (A-2) significantly enhances anticancer activity compared to small alkylamines (A-1).

  • Modification at the C7 position can modulate activity, with a methoxy group (B-1) potentially being less favorable than the original chlorine.

  • Electron-withdrawing groups at the C2 position (C-1) may lead to a substantial increase in potency.

Further exploration around these "hot spots" will be crucial for lead optimization. For instance, exploring a variety of substituted anilines at the C4 position is a well-established strategy for enhancing the activity of quinazoline-based kinase inhibitors.[10]

Safety and Handling Precautions

Chlorinated organic compounds require careful handling to minimize exposure and ensure laboratory safety.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all chlorinated compounds in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors. Use appropriate respiratory protection if necessary.

  • Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area immediately with soap and water.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Directions

The 4,7-dichloro-2-methylquinazoline scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its structural analogs. The key to success lies in a systematic and iterative approach, where synthetic chemistry and biological testing work in concert to elucidate structure-activity relationships and guide the optimization of lead compounds. Future work should focus on expanding the diversity of the analog library, exploring a wider range of biological targets, and conducting in vivo studies to assess the efficacy and pharmacokinetic properties of the most promising candidates.

References

  • Qin, X., Liu, P., Li, Y., Hu, L., Liao, Y., Cao, T., & Yang, L. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry, 238, 114479.
  • Boyd, M. R. (1997). The NCI In Vitro Anticancer Drug Discovery Screen. In Anticancer Drug Development Guide (pp. 23-42). Humana Press.
  • Silva, E. P., Luz-Filho, A. P., Sousa, A. P., Alencar-Filho, E. B., & Fiss, G. F. (2025). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Molecules, 30(16), 1234.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-25.
  • Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. Retrieved from [Link]

  • Chen, J., Ren, X., Li, Y., Li, J., & Li, X. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4567.
  • Wikipedia. (2023). Niementowski quinoline synthesis. Retrieved from [Link]

  • Zhang, H., & Chen, J. (2014). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 4(103), 59618-59637.
  • Google Patents. (n.d.). CN102584721A - Synthetic method of 2, 4-dichloroquinazoline derivative.
  • Angene Chemical. (2025). 4-Chloro-6-methyl-7-(trifluoromethyl)
  • ResearchGate. (n.d.). Discovery of novel nematicidal active ingredient 2,4,7-trichloroquinazoline as a potential SDH inhibitor. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(24), 8936.
  • Invitrogen. (n.d.). Methods EGFR Biochemical Assays.
  • Olin Chlor Alkali. (n.d.).
  • Murugan, K., Panneerselvam, C., Subramaniam, J., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4765.
  • PubMed. (2005). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 15(21), 4814-4818.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2016, 1-21.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • de Souza, M. V. N., et al. (2018). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank, 2018(4), M1011.
  • El-Gamal, M. I., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 11(1), 1-17.
  • Cayman Chemical. (2025). 4-Chloro-6,7-bis(2-methoxyethoxy)
  • New Journal of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(1), 223-236.
  • Al-Ostoot, F. H., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780.
  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Benchchem. (n.d.). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.
  • PubMed Central. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 1-14.
  • ResearchGate. (n.d.).
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), m1796.
  • BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit.
  • ResearchGate. (n.d.). Structures of quinazoline-derived FDA-approved anticancer agents.
  • Royal Society of Chemistry. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(4), 2035-2064.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)

Sources

An In-Depth Technical Guide on the Lipophilicity and Electronic Properties of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have made it a cornerstone in the development of numerous therapeutic agents, particularly in oncology.[1][2] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all potent tyrosine kinase inhibitors, feature the quinazoline framework and underscore its clinical significance.[3] The efficacy and pharmacokinetic profile of these drugs are not merely a function of the core structure but are intricately dictated by the physicochemical properties of their substituents.

Among the most critical of these properties are lipophilicity and electronic character . Lipophilicity governs a molecule's ability to traverse cellular membranes, influences its solubility, and plays a key role in its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Simultaneously, the electronic properties of the substituents—their ability to donate or withdraw electron density—directly modulate the molecule's interaction with its biological target, influencing binding affinity and catalytic inhibition.[5]

This guide provides a comprehensive exploration of these two fundamental parameters in the context of substituted quinazolines. We will delve into the theoretical underpinnings, detail field-proven experimental and computational methodologies for their assessment, and synthesize these concepts to illustrate their synergistic role in rational drug design for researchers, scientists, and drug development professionals.

Section 1: Mastering Lipophilicity in Quinazoline Scaffolds

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a pivotal parameter in drug design. It is most commonly quantified by the partition coefficient (Log P) or the distribution coefficient (Log D), which accounts for ionizable species. For quinazoline derivatives, tuning lipophilicity is a delicate balancing act; sufficient lipophilicity is required for membrane permeability, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[6]

Experimental Determination of Lipophilicity: The RP-HPLC Method

While the traditional shake-flask method is the gold standard, it is often resource-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a reliable, high-throughput alternative for determining a compound's lipophilicity, expressed as the logarithmic retention factor (log k).

Causality Behind Experimental Choices: The choice of RP-HPLC is predicated on its efficiency and reproducibility. The stationary phase (e.g., C18) mimics a lipophilic environment. The retention time of a compound is directly proportional to its affinity for this phase, providing a robust surrogate for its octanol-water partition coefficient. This method requires minimal sample and allows for the rapid screening of a library of analogs.

This protocol ensures a self-validating system through the use of a standard curve and quality control checks.

  • System Preparation:

    • HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).[7]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Isocratic Elution: Prepare a series of mobile phase compositions (e.g., 40%, 50%, 60%, 70%, 80% ACN in water). The optimal composition provides a retention time between 3 and 15 minutes for the analytes.

  • Calibration and Standards:

    • Sample Preparation: Prepare 1 mg/mL stock solutions of your substituted quinazoline compounds and a set of 5-7 calibration standards with known Log P values (e.g., uracil, toluene, naphthalene) in the mobile phase.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the compounds have maximum absorbance (e.g., 254 nm or 340 nm).

  • Data Acquisition:

    • Inject each standard and quinazoline sample in triplicate.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Calculation of log k:

    • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0

    • Calculate the logarithm of the retention factor (log k).

  • Validation and Log P Determination:

    • Plot a calibration curve of the known Log P values of the standards against their calculated log k values.

    • The relationship should be linear (Log P = a * log k + b). A high correlation coefficient (R² > 0.98) validates the assay.

    • Use the linear regression equation to calculate the experimental Log P values for your substituted quinazolines from their measured log k values.

Computational Prediction of Lipophilicity

In silico models provide a rapid, cost-effective means to estimate lipophilicity (CLogP) before synthesis. These algorithms typically use a fragment-based approach, summing the contributions of individual atoms and functional groups.

Workflow for Lipophilicity Prediction

G cluster_0 Computational Workflow Start Input: 2D Structure of Substituted Quinazoline Software Select CLogP Software (e.g., ChemDraw, MOE, DataWarrior) Start->Software Calculate Run Calculation: Fragment-based algorithm sums hydrophobic contributions Software->Calculate Output Output: Predicted Log P Value Calculate->Output

Caption: MEP maps illustrate how EDGs enhance while EWGs reduce electron density at key nitrogen atoms.

Experimental Characterization of Electronic Properties

Spectroscopic techniques provide empirical data that complements computational models.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons on the quinazoline ring are sensitive to the electron density around them. EWGs will typically shift signals downfield (higher ppm), while EDGs cause an upfield shift.

  • pKa Determination: Potentiometric titration or UV-spectrophotometry can be used to experimentally measure the basicity of the N1 or N3 nitrogen, providing a direct quantitative measure of the electronic influence of substituents. [8]

Section 3: The Synergy of Lipophilicity and Electronics in Drug Design

The optimization of a quinazoline-based drug candidate is rarely a matter of maximizing a single property. Instead, it requires a multiparameter approach where lipophilicity and electronic properties are co-optimized to achieve a balance of potency, selectivity, and a favorable ADME profile. [6]

Case Study: EGFR Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a classic example of this synergy in action. [9]

  • Lipophilicity: The aniline ring at the C4 position is crucial, as it extends into a hydrophobic pocket of the ATP-binding site, contributing significantly to binding affinity. [9]* Electronics: The quinazoline core itself acts as a hinge-binder. The N1 nitrogen forms a critical hydrogen bond with the backbone NH of a methionine residue (Met793) in the EGFR hinge region. [3]The strength of this bond is directly modulated by the electronic nature of substituents on the quinazoline ring. An EWG at C6 or C7 can subtly tune the basicity of N1 to optimize this interaction.

Logical Interplay of Properties for Drug Efficacy

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Profile (ADME) cluster_2 Pharmacodynamic Profile Lipophilicity Optimal Lipophilicity (LogP 2-4) ADME Good Membrane Permeability + Acceptable Solubility + Metabolic Stability Lipophilicity->ADME Electronics Tuned Electronics (pKa, MEP) Binding High Target Affinity (e.g., Kinase Hinge Binding) Electronics->Binding Efficacy Overall Drug Efficacy ADME->Efficacy Binding->Efficacy

Caption: Co-optimization of lipophilicity and electronics drives both ADME and target binding, leading to overall efficacy.

ADME/Tox Considerations
  • Lipophilicity and Metabolism: Highly lipophilic quinazolines are more likely to be substrates for cytochrome P450 enzymes, leading to rapid metabolism and clearance.

  • Electronics and hERG Liability: The electronic distribution can influence a compound's potential to block the hERG potassium channel, a common cause of cardiotoxicity. Electron-rich regions can sometimes contribute to unwanted hERG binding.

By systematically varying substituents and measuring the resulting changes in lipophilicity and electronic parameters, researchers can build robust SAR models. These models, often expressed as Quantitative Structure-Activity Relationships (QSAR), allow for the prediction of a novel compound's activity and properties before it is synthesized, accelerating the drug discovery cycle. [10]

Conclusion

The lipophilic and electronic properties of substituted quinazolines are not independent variables but are deeply interconnected pillars that support the entire edifice of a drug's therapeutic potential. A thorough understanding of how to measure, model, and modulate these characteristics is essential for any scientist working in drug discovery. By employing a synergistic strategy that combines validated experimental protocols with predictive computational tools, researchers can rationally design next-generation quinazoline derivatives with enhanced potency, improved selectivity, and superior pharmacokinetic profiles.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022-11-22).
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025-01-22). International Journal of Medical and Pharmaceutical Research.
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023-11-13).
  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. (n.d.).
  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. (2024-05-03). Orbital: The Electronic Journal of Chemistry.
  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Deriv
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.).
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021-08-19). Research on Pharmaceutical Sciences.
  • Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. (n.d.). Taylor & Francis Online.
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024-02-16). PubMed Central.
  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies.
  • Structure-activity relationship of the quinazoline series. Potential... (n.d.).
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022-12-23). MDPI.

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 4,7-Dichloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] 4,7-Dichloro-2-methylquinazoline, in particular, is a versatile building block for the synthesis of potent and selective inhibitors of various enzymes and receptors implicated in diseases such as cancer and malaria.[3] The reactivity of the two chlorine atoms at the C4 and C7 positions towards nucleophilic aromatic substitution (SNAr) allows for the systematic and regioselective introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

This guide provides a detailed exploration of SNAr reactions on 4,7-dichloro-2-methylquinazoline, offering insights into the underlying mechanistic principles that govern regioselectivity and providing robust, field-proven protocols for the synthesis of key derivatives.

Mechanistic Insights: Understanding Regioselectivity in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry.[4][5] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[6][7] The rate-determining step is typically the initial nucleophilic attack on the electron-deficient aromatic ring.[6]

The regioselectivity of SNAr reactions on dichloro-substituted quinazolines is a critical aspect for synthetic chemists. In the case of 2,4-dichloroquinazolines, substitution predominantly occurs at the C4 position.[1][2][8][9] This preference is attributed to the electronic properties of the quinazoline ring system. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[1][2] This increased electrophilicity at C4 is a consequence of the combined electron-withdrawing effects of the adjacent nitrogen atom (N3) and the chlorine substituent.

While the primary focus of existing literature is on 2,4-dichloroquinazolines, the principles of regioselectivity can be extended to 4,7-dichloro-2-methylquinazoline. The C4 position remains highly activated towards nucleophilic attack due to the influence of the pyrimidine ring nitrogens. The C7 position, being on the benzene ring portion of the scaffold, is generally less reactive towards SNAr unless harsh reaction conditions are employed. This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline core.

Visualizing the SNAr Mechanism

The following diagram illustrates the generally accepted mechanism for nucleophilic aromatic substitution on the C4 position of a dichloroquinazoline derivative.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation Quinazoline 4,7-Dichloro-2-methylquinazoline Meisenheimer Meisenheimer Complex (Anionic Intermediate) Quinazoline->Meisenheimer Nucleophilic Attack (Rate-determining) Nucleophile Nucleophile (Nu-H) Product 4-Substituted-7-chloro- 2-methylquinazoline Meisenheimer->Product Elimination of Cl-

Caption: Generalized workflow of the SNAr reaction at the C4 position.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic aromatic substitution on 4,7-dichloro-2-methylquinazoline. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol 1: Selective Amination at the C4-Position

This protocol describes the synthesis of 4-amino-7-chloro-2-methylquinazoline derivatives, which are common intermediates in drug discovery programs.[2] The reaction is typically carried out at or below room temperature to ensure high regioselectivity for the C4 position.

Materials:

  • 4,7-Dichloro-2-methylquinazoline

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Solvent: Isopropanol (IPA), Dioxane, or N,N-Dimethylformamide (DMF)

  • Base (optional, for amine salts): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 4,7-dichloro-2-methylquinazoline (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., Isopropanol) to dissolve or suspend the starting material. A typical concentration is 0.1-0.5 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture. If the amine is a salt, add an equivalent amount of a non-nucleophilic base like DIPEA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-7-chloro-2-methylquinazoline derivative.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Experimental Choices:

  • Solvent: Isopropanol is a good choice as it is a polar protic solvent that can facilitate the reaction and is relatively easy to remove. Dioxane is a higher boiling aprotic solvent that can also be effective.[10]

  • Temperature: Running the reaction at room temperature or below minimizes the risk of substitution at the less reactive C7 position, thus ensuring high regioselectivity.[9][10]

  • Equivalents of Nucleophile: A slight excess of the amine is used to drive the reaction to completion.

Protocol 2: Substitution at the C7-Position under Forcing Conditions

Substitution at the C7 position requires more forcing conditions due to its lower reactivity compared to the C4 position. This protocol is applicable for the synthesis of 4,7-disubstituted-2-methylquinazolines, starting from a 4-substituted-7-chloro-2-methylquinazoline intermediate.

Materials:

  • 4-Substituted-7-chloro-2-methylquinazoline (from Protocol 1)

  • Nucleophile (e.g., a different amine, an alcohol for ether formation, or a thiol for thioether formation)

  • High-boiling point solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane

  • Base (if required): Potassium carbonate (K2CO3), Sodium hydride (NaH), or a non-nucleophilic organic base.

  • Reaction vessel suitable for high-temperature reactions (e.g., a sealed tube or a flask with a reflux condenser)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the 4-substituted-7-chloro-2-methylquinazoline (1.0 eq), the nucleophile (1.5-2.0 eq), and the base (if required, 2.0-3.0 eq).

  • Solvent Addition: Add the high-boiling point solvent.

  • Heating: Heat the reaction mixture to a high temperature (typically 100-150 °C). The reaction may be carried out under conventional heating with a reflux condenser or in a sealed tube in a microwave reactor for faster reaction times.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If an inorganic base was used, filter it off. The filtrate can be diluted with water to precipitate the product, or the solvent can be removed under reduced pressure followed by an extractive workup.

  • Purification: Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and HRMS to confirm the disubstitution pattern.

Rationale for Experimental Choices:

  • High Temperature: Elevated temperatures are necessary to overcome the higher activation energy for nucleophilic substitution at the C7 position.[10]

  • High-Boiling Point Solvents: Solvents like DMF and DMSO are used to achieve the required high reaction temperatures.[10]

  • Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, especially for less reactive nucleophiles.

Data Summary: Representative Reaction Conditions
PositionNucleophileSolventTemperature (°C)BaseTypical Reaction Time (h)
C4 Primary/Secondary AminesIPA, Dioxane0 - 25DIPEA (optional)2 - 12
C4 AnilinesEthanol, n-Butanol80 - 120None4 - 24
C7 Primary/Secondary AminesDMF, DMSO120 - 150K2CO312 - 48
C7 Phenols/AlcoholsDMF100 - 140NaH, K2CO38 - 24
Experimental Workflow Visualization

The following diagram outlines the sequential functionalization strategy for 4,7-dichloro-2-methylquinazoline.

Sequential_Functionalization Start 4,7-Dichloro-2-methylquinazoline Step1 SNA_r at C4 (Mild Conditions) Start->Step1 Intermediate 4-Nu1-7-chloro-2-methylquinazoline Step1->Intermediate Step2 SNA_r at C7 (Forcing Conditions) Intermediate->Step2 FinalProduct 4,7-Disubstituted-2-methylquinazoline Step2->FinalProduct

Caption: Sequential SNAr for differential functionalization.

Conclusion

The regioselective nucleophilic aromatic substitution on 4,7-dichloro-2-methylquinazoline provides a powerful and versatile platform for the synthesis of a wide array of functionalized quinazoline derivatives. By carefully controlling the reaction conditions, particularly temperature and the choice of solvent, chemists can achieve selective substitution at either the C4 or C7 position. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and medicinal chemistry to efficiently access novel chemical matter based on the privileged quinazoline scaffold.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries | ACS Combinatorial Science. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Available at: [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. Available at: [Link]

  • Heterocycles Part 1 - Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available at: [Link]

  • 4,7-Dichloroquinoline - Wikipedia. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Potent EGFR Inhibitors from 4,7-Dichloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in EGFR-Targeted Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[1] The quinazoline core has emerged as a privileged scaffold in the design of EGFR inhibitors due to its ability to mimic the adenine ring of ATP and bind to the kinase domain of the receptor.[2][3] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure.[2] This document provides a comprehensive guide for the synthesis and biological evaluation of novel EGFR inhibitors using 4,7-dichloro-2-methylquinazoline as a key starting material. The strategic placement of chlorine atoms at the 4 and 7 positions offers versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors.

Chemical Synthesis: A Modular Approach to Novel EGFR Inhibitors

The synthesis of 4-anilinoquinazoline-based EGFR inhibitors from 4,7-dichloro-2-methylquinazoline is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack by an appropriately substituted aniline.[4]

Synthetic Workflow Overview

The overall synthetic strategy involves the coupling of the 4,7-dichloro-2-methylquinazoline core with a selected aniline derivative, followed by purification and characterization of the final product.

Synthetic_Workflow A 4,7-Dichloro-2-methylquinazoline C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Aniline B->C D Crude Product C->D Reaction Work-up E Purification (e.g., Column Chromatography) D->E F Characterized EGFR Inhibitor E->F EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Sources

Application Notes & Protocols: 4,7-Dichloro-2-methylquinazoline as a Strategic Intermediate for Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinazoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including potent antimalarial properties. This is exemplified by the natural product febrifugine and its synthetic analogues. This document provides an in-depth guide for researchers and drug development professionals on the synthesis and application of 4,7-dichloro-2-methylquinazoline, a highly versatile intermediate for creating novel quinazoline-based antimalarial candidates. We present detailed, field-proven protocols for the multi-step synthesis of this intermediate and its subsequent derivatization into a representative antimalarial compound. The causality behind experimental choices, critical process parameters, and potential mechanisms of action are discussed to ensure scientific integrity and reproducibility.

Introduction: The Quinazoline Scaffold in Antimalarial Drug Discovery

The urgent need for new antimalarials to combat the global challenge of drug-resistant Plasmodium strains has intensified the search for novel chemical scaffolds.[1] The quinazoline ring system has emerged as a promising pharmacophore. Substitution at the 2nd and 4th positions of the quinazoline core has been shown to be critical in modulating antimalarial efficacy.[1] 4,7-Dichloro-2-methylquinazoline serves as an ideal starting point for chemical library synthesis due to its distinct reactivity at two positions. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains, which are often crucial for antiplasmodial activity. The C7 chlorine is less reactive, offering an opportunity for secondary, late-stage modifications.

PART 1: Synthesis of the Key Intermediate: 4,7-Dichloro-2-methylquinazoline

This synthesis is a two-step process beginning with the construction of the quinazolinone core, followed by chlorination to yield the target intermediate.

Step 1.1: Synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one

Principle & Rationale: This step utilizes a well-established method for forming the quinazolinone ring system. 2-Amino-4-chlorobenzoic acid is first acylated with acetic anhydride, which then cyclizes to form a benzoxazinone intermediate. While this intermediate can be isolated, it is often more efficient to react it in situ with an ammonia source (in this case, ammonium acetate) to yield the desired 2-methyl-substituted quinazolinone. The methyl group at the C2 position is derived from the acetic anhydride reactant.

Protocol 1.1: Synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Reagent Addition: Add acetic anhydride (50 mL, 530 mmol).

  • Cyclization: Heat the mixture to reflux (approx. 140°C) for 2 hours. The solid will dissolve to form a clear solution.

  • Intermediate Formation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the intermediate 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

  • Ammonolysis: Without isolating the intermediate, slowly add ammonium acetate (13.5 g, 175 mmol) to the flask.

  • Ring Conversion: Heat the mixture to reflux for an additional 2 hours.

  • Workup: Cool the reaction mixture to room temperature. A solid precipitate will form. Pour the mixture into 200 mL of cold water and stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Purification: Dry the solid product in a vacuum oven at 60°C. The product is typically of sufficient purity for the next step. If required, recrystallization from ethanol can be performed.

Step 1.2: Chlorination to 4,7-Dichloro-2-methylquinazoline

Principle & Rationale: The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a critical activation step. This is achieved by heating with phosphorus oxychloride (POCl₃). The reaction proceeds via phosphorylation of the keto-enol tautomer of the quinazolinone, followed by nucleophilic attack by a chloride ion to displace the phosphate group and form the highly reactive 4-chloroquinazoline.[2]

Expertise & Experience (Critical Trustworthiness Check): The product, 4,7-dichloro-2-methylquinazoline, is highly susceptible to hydrolysis. During workup, exposure to water or basic solutions (like sodium bicarbonate) can rapidly convert the product back to the starting material, 7-chloro-2-methylquinazolin-4(3H)-one.[3] Therefore, a non-aqueous workup or proceeding directly to the next step after removing the excess POCl₃ is strongly recommended.

Protocol 1.2: Synthesis of 4,7-Dichloro-2-methylquinazoline
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, suspend 7-chloro-2-methylquinazolin-4(3H)-one (5.0 g, 25.7 mmol) in phosphorus oxychloride (POCl₃) (25 mL, 268 mmol).

  • Reaction Conditions: Heat the mixture to reflux (approx. 105-110°C) in an oil bath for 4 hours. The suspension will gradually become a clear, yellowish solution.[4]

  • Reagent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: POCl₃ is corrosive and reacts violently with water. Use appropriate safety precautions and a base trap.

  • Azeotropic Removal: Add toluene (3 x 30 mL) to the residue and evaporate each time to azeotropically remove the final traces of POCl₃.[4]

  • Workup (Recommended):

    • Dissolve the oily residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (100 mL).

    • Carefully pour the solution onto crushed ice (200 g). Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with cold brine (2 x 50 mL). Avoid using sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4,7-dichloro-2-methylquinazoline.

Synthetic Workflow & Data Summary

G cluster_0 Step 1.1: Quinazolinone Formation cluster_1 Step 1.2: Chlorination A 2-Amino-4-chlorobenzoic acid B Acetic Anhydride (Reflux) A->B 1. C 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate) B->C 2. D Ammonium Acetate (Reflux) C->D 3. E 7-Chloro-2-methylquinazolin-4(3H)-one D->E 4. F 7-Chloro-2-methylquinazolin-4(3H)-one G POCl3 (Reflux, 4h) F->G H 4,7-Dichloro-2-methylquinazoline G->H

Caption: Workflow for the synthesis of 4,7-dichloro-2-methylquinazoline.

StepProductStarting MaterialKey ReagentsTypical YieldM.P. (°C)
1.1 7-Chloro-2-methylquinazolin-4(3H)-one2-Amino-4-chlorobenzoic acidAcetic Anhydride, NH₄OAc80-90%~275-280
1.2 4,7-Dichloro-2-methylquinazoline7-Chloro-2-methylquinazolin-4(3H)-onePOCl₃75-85%~118-122

PART 2: Application in Antimalarial Analogue Synthesis

Principle & Rationale: The C4-chloro group of the intermediate is an excellent leaving group for SNAr reactions. This allows for the introduction of a nucleophilic side chain, a common feature in many antimalarial drugs like Chloroquine. The reaction involves the displacement of the C4-chloride by an amine. The reaction is typically performed in a polar solvent like isopropanol or ethanol at elevated temperatures. The greater reactivity of the C4-chloro compared to the C7-chloro allows for selective substitution.[5][6]

Protocol 2.1: Synthesis of a Representative Analogue: N'-(7-chloro-2-methylquinazolin-4-yl)-N,N-diethylpentane-1,4-diamine
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4,7-dichloro-2-methylquinazoline (1.0 g, 4.70 mmol) in isopropanol (20 mL).

  • Nucleophile Addition: Add N,N-diethylpentane-1,4-diamine (1.1 g, 7.05 mmol, 1.5 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a DCM/Methanol gradient (with 1% triethylamine to prevent streaking) to yield the final compound.

Reaction Pathway

Caption: SNAr reaction to form a representative antimalarial analogue.

PART 3: Mechanistic Insights & Biological Evaluation

Postulated Mechanism of Action: Quinoline and quinazoline-based antimalarials are thought to exert their effect through multiple mechanisms.

  • Inhibition of Hemozoin Formation: Like chloroquine, these basic compounds accumulate in the acidic food vacuole of the parasite. Here, they are believed to cap the growing face of the hemozoin crystal, preventing the detoxification of toxic free heme released from hemoglobin digestion. This buildup of free heme leads to oxidative stress and parasite death.

  • Enzyme Inhibition: Certain 2,4-substituted quinazolines have been identified as potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme essential for nucleotide synthesis and parasite replication.[7]

Protocol 3.1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This protocol provides a general framework for assessing the efficacy of synthesized compounds against intraerythrocytic stages of P. falciparum.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7-chloroquine sensitive, Dd2-chloroquine resistant) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a 5% CO₂, 5% O₂, 90% N₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium in a 96-well plate.

  • Assay Plate Setup: Add 100 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well containing the serially diluted compounds. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence of each well using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Summary Table (Template)
CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)Cytotoxicity (HEK293) CC₅₀ (µM)Selectivity Index (SI) (CC₅₀ / IC₅₀ 3D7)
Test Cpd 1
Chloroquine ~20~200>50>2500
Artemisinin ~5~5>50>10000

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). Molecules. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][5][8]. (2020). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Molecules. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Catalysts. Available at: [Link]

  • Industrial preparation method of 4,7-dichloroquinoline. (2014). Google Patents.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). International Journal of Organic Chemistry. Available at: [Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. (2017). Journal of Medicinal Chemistry. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones. (2011). ResearchGate. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2023). Molbank. Available at: [Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. (2017). PubMed. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). ChemistrySelect. Available at: [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. (2017). ResearchGate. Available at: [Link]

  • Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitrile and calcium carbide mediated by K2S. (2020). Organic Chemistry Frontiers. Available at: [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. (2015). ResearchGate. Available at: [Link]

  • Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. (2013). South African Journal of Chemistry. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2018). RSC Advances. Available at: [Link]

  • Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. (2020). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2018). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

Sources

Application Note: A Multi-Spectroscopic Approach to the Structural Elucidation of 4,7-Dichloro-2-methylquinazoline and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Molecules like Gefitinib and Erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors, underscore the clinical importance of this structural motif.[3] 4,7-Dichloro-2-methylquinazoline serves as a crucial and versatile intermediate in the synthesis of these complex bioactive molecules.[4][5] Its dichloro-substitution at the 4- and 7-positions provides reactive sites for nucleophilic substitution, allowing for the systematic development of diverse chemical libraries for structure-activity relationship (SAR) studies.

Given its role as a foundational building block, the unambiguous structural verification of 4,7-dichloro-2-methylquinazoline and its subsequent derivatives is paramount. An error in the characterization of this starting material can compromise entire downstream synthetic campaigns and lead to erroneous biological data. This application note provides a comprehensive guide to the spectral characterization of this key intermediate using an integrated workflow of modern spectroscopic techniques. We will detail the principles, protocols, and expected spectral data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.[6]

The causality behind employing a multi-technique approach lies in its self-validating nature; each method provides a unique and complementary piece of the structural puzzle, ensuring the highest degree of confidence in the compound's identity, purity, and structural integrity.[7]

Molecular Structure and Integrated Characterization Workflow

The first step in any characterization is to understand the target structure and define a systematic workflow. The structure of 4,7-dichloro-2-methylquinazoline with IUPAC numbering is presented below, which will be used for all spectral assignments.

Caption: Structure of 4,7-dichloro-2-methylquinazoline.

An effective characterization strategy is not linear but iterative, where insights from one technique inform the next.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation synth Synthesized Product (Crude) ms Mass Spectrometry (HRMS) - Molecular Formula - Isotopic Pattern synth->ms Step 1: Confirm Mass nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Atom Environment ms->nmr Step 2: Assign Skeleton final Structurally Confirmed 4,7-dichloro-2-methylquinazoline (& Derivatives) ms->final Integrated Data Analysis ir FT-IR Spectroscopy - Functional Groups nmr->ir Step 3: Confirm Bonds nmr->final Integrated Data Analysis uv UV-Vis Spectroscopy - Conjugated System ir->uv Step 4: Analyze π-System ir->final Integrated Data Analysis uv->final Integrated Data Analysis

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS)

3.1. Principle & Experimental Causality Mass spectrometry is the first essential step post-synthesis. It provides the molecular weight (MW) and, with high resolution (HRMS), the elemental composition. For chlorinated compounds, MS is particularly powerful due to the distinctive isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The choice of ionization technique is critical: Electrospray Ionization (ESI) is a soft method ideal for obtaining the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular formula.[8] Electron Impact (EI) is a hard technique that induces extensive fragmentation, providing a "fingerprint" that can help elucidate the structure of the core scaffold.[9][10]

3.2. Protocol: High-Resolution Mass Spectrometry (ESI-QTOF)

  • Sample Preparation: Accurately weigh ~0.1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 0.1 mg/mL stock solution. Further dilute this solution 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water + 0.1% formic acid).

  • Instrumentation: Use a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Infusion Rate: 5 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

    • Calibration: Calibrate the instrument immediately before the run using a standard calibrant (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare the measured isotopic pattern with the theoretical pattern for a C₉H₇Cl₂N₂ species.

3.3. Expected Data & Interpretation

Table 1: Predicted HRMS Data for C₉H₆Cl₂N₂

Ion Species Calculated Exact Mass Expected Isotopic Pattern (m/z and Relative Abundance)
[M]⁺ 211.9959 m/z 211.996 (100%), 213.993 (65%), 215.990 (10%)

| [M+H]⁺ | 212.9992 | m/z 213.003 (100%), 215.000 (65%), 216.997 (10%) |

The observation of the characteristic three-peak cluster with an approximate intensity ratio of 100:65:10 provides definitive evidence for the presence of two chlorine atoms in the molecule.

3.4. Fragmentation Patterns (Electron Impact) Under EI conditions, quinazolines typically fragment via the sequential loss of two hydrogen cyanide (HCN) molecules from the pyrimidine ring.[11] For 4,7-dichloro-2-methylquinazoline, key fragmentation pathways would also involve the substituents:

  • Loss of Cl: A primary fragmentation would be the loss of a chlorine radical, leading to a fragment at [M-Cl]⁺.

  • Loss of HCl: Elimination of HCl is also a common pathway for chloro-aromatics.

  • Ring Cleavage: The core ring system may cleave, often initiated by the loss of HCN, followed by other fragments.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Principle & Experimental Causality NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule.[13] ¹H NMR reveals the number of different proton environments and their neighbor relationships (through spin-spin coupling), while ¹³C NMR identifies the number of unique carbon atoms.[8] For unambiguous assignment, especially with complex aromatic systems, 2D NMR techniques are essential:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting different parts of the molecule and assigning quaternary carbons.

The choice of deuterated solvent is important. Chloroform-d (CDCl₃) is a good first choice for many organic molecules, but the more polar DMSO-d₆ is often preferred for quinazoline derivatives which can be crystalline solids with lower solubility.[8]

4.2. Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire standard 2D COSY, HSQC, and HMBC spectra.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO: δH = 2.50 ppm; δC = 39.52 ppm).

4.3. Expected Spectra for 4,7-dichloro-2-methylquinazoline The electron-withdrawing nature of the nitrogen atoms and chlorine atoms significantly deshields the protons and carbons of the quinazoline ring.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
2-CH₃ ~2.7 s (3H) ~22
C2 - - ~162
C4 - - ~158
H5 ~8.2 d (J ≈ 8.8 Hz) ~128
H6 ~7.8 dd (J ≈ 8.8, 2.0 Hz) ~126
C7 - - ~140
H8 ~8.0 d (J ≈ 2.0 Hz) ~120
C4a - - ~150

| C8a | - | - | ~125 |

Justification of Assignments:

  • Methyl Protons (2-CH₃): Appear as a singlet around 2.7 ppm, a typical region for a methyl group attached to an aromatic C=N bond.

  • Aromatic Protons (H5, H6, H8): These three protons will appear in the downfield aromatic region.

    • H5: Is coupled only to H6, appearing as a doublet.

    • H6: Is coupled to both H5 (ortho-coupling, ~8.8 Hz) and H8 (meta-coupling, ~2.0 Hz), appearing as a doublet of doublets.

    • H8: Is coupled only to H6, appearing as a doublet with a small meta-coupling constant.

  • Quaternary Carbons (C2, C4, C7, C4a, C8a): These will be identified from the ¹³C spectrum and assigned using HMBC correlations. For example, the methyl protons (2-CH₃) will show an HMBC cross-peak to C2. H8 will show a correlation to C7.

4.4. Spectral Changes Upon Derivatization Substitution at the C4 or C7 positions dramatically alters the electronic environment and, consequently, the NMR spectrum.

G Parent Parent (C4-Cl) Derivative Derivative (C4-NHR) Parent->Derivative C4-Cl -> C4-NHR (Nucleophilic Substitution) H5_shift H5 shifts Upfield Derivative->H5_shift NHR is e⁻ donating (vs. e⁻ withdrawing Cl) H8_shift H8 remains Unaffected Derivative->H8_shift Effect is localized New_signals New signals from R-group Derivative->New_signals Adds new spins

Caption: Effect of C4 substitution on the ¹H NMR spectrum.

Replacing the electron-withdrawing chlorine at C4 with an electron-donating group (e.g., an amino or alkoxy group) will cause a significant upfield shift (to lower ppm) for the adjacent proton, H5, due to increased electron shielding. The chemical shifts of H6 and H8 will be less affected. This predictable shift is a powerful tool for confirming the site of substitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

5.1. Principle & Experimental Causality FT-IR spectroscopy measures the vibrations of bonds within a molecule.[14] It is an excellent, rapid technique for identifying the presence of key functional groups.[15] For the quinazoline system, FT-IR is used to confirm the presence of the aromatic rings, C=N bonds, and the methyl group. When creating derivatives (e.g., amides or ethers), FT-IR provides immediate evidence of the new functional groups (e.g., N-H or C-O stretches). The Attenuated Total Reflectance (ATR) sampling technique is preferred as it requires minimal sample preparation and is non-destructive.

5.2. Protocol: ATR FT-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Record the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum. Identify the key vibrational bands.

5.3. Expected Vibrational Bands

Table 3: Characteristic FT-IR Bands for 4,7-dichloro-2-methylquinazoline

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic C-H
2980-2850 C-H Stretch Methyl (CH₃)
1620-1580 C=N Stretch Quinazoline Ring Imine
1550-1450 C=C Stretch Aromatic Ring Skeletal
850-750 C-H Bend (out-of-plane) Substituted Benzene Ring

| 800-600 | C-Cl Stretch | Aryl Halide |

UV-Visible (UV-Vis) Spectroscopy

6.1. Principle & Experimental Causality UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems.[16] The quinazoline ring is an extended aromatic chromophore that exhibits characteristic π → π* and n → π* transitions.[16] While not as structurally informative as NMR or MS, UV-Vis is valuable for confirming the integrity of the conjugated system and for quantitative analysis (e.g., using the Beer-Lambert law). Modifications to the ring or the introduction of auxochromes (substituents with lone pairs like -NH₂ or -OH) can cause predictable shifts in the absorption maximum (λₘₐₓ).[17]

6.2. Protocol: Solution UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200-500 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

6.3. Expected Absorption Bands Quinazoline derivatives typically show two main absorption bands:

  • π → π transition:* A strong absorption band typically observed between 240-300 nm.[16]

  • n → π transition:* A weaker, longer-wavelength band between 310-425 nm, arising from the lone pair electrons on the nitrogen atoms.[16]

Derivatization that extends the conjugation or involves electron-donating groups will typically cause a bathochromic (red) shift to longer wavelengths.

Conclusion

The structural characterization of 4,7-dichloro-2-methylquinazoline and its derivatives is not reliant on a single technique but on the synergistic integration of multiple spectroscopic methods. Mass spectrometry provides the foundational confirmation of molecular formula and halogen presence. NMR spectroscopy delivers the definitive blueprint of the carbon-hydrogen framework and confirms regiochemistry upon derivatization. FT-IR and UV-Vis spectroscopy offer rapid and valuable validation of functional groups and the core conjugated system, respectively. By following the protocols and understanding the expected spectral outcomes outlined in this note, researchers in drug discovery and chemical synthesis can ensure the structural integrity of their compounds, building a solid and reliable foundation for subsequent biological evaluation.

References

  • Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • ResearchGate. (n.d.). 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-methyly-2-oxazoline (bottom), MePPOx, EtPPOx and PiPPOx. Retrieved from [Link]

  • PubMed. (2011). Vibrational study of tolazoline hydrochloride by using FTIR-Raman and DFT calculations. Retrieved from [Link]

  • Insights in Analytical Electrochemistry. (2024). Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Supporting Information. (n.d.). Spectral data (1H and 13C NMR) of quinazolines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Retrieved from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Images depicting fragmentation pattern for formation of daughter ions. Retrieved from [Link]

  • PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B) pyrimidodiazepine 16c. Retrieved from [Link]

  • AZoOptics. (2024). What Is the Role of Spectroscopy in Pharmacokinetics?. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Quinazoline drug and (b) 2,4-dichloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from [Link]

  • ACS Omega. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. Retrieved from [Link]

Sources

Application Note: Elucidating the Gas-Phase Fragmentation of 4,7-Dichloro-2-methylquinazoline via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the predicted gas-phase fragmentation behavior of 4,7-dichloro-2-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] In the absence of published experimental spectra for this specific molecule, this document synthesizes established principles of mass spectrometry, including known fragmentation patterns of quinazoline derivatives, halogenated aromatic systems, and collision-induced dissociation (CID) mechanisms, to propose a cogent fragmentation pathway.[2][3] This application note is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical protocol for the structural characterization of this and related small molecules.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[4] The specific compound, 4,7-dichloro-2-methylquinazoline, combines this important heterocyclic system with two chlorine substituents and a methyl group. Understanding its behavior under mass spectrometric analysis is critical for its unambiguous identification, purity assessment, and for structural elucidation of potential metabolites during drug metabolism studies.

Mass spectrometry is an indispensable analytical technique in the pharmaceutical sciences, providing sensitive and specific detection, molecular weight determination, and detailed structural information through fragmentation analysis.[5][6] This guide will focus on electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), a common workflow for the analysis of small-molecule drug candidates.[5][7]

Predicted Fragmentation Pathway: A Mechanistic Overview

The fragmentation of 4,7-dichloro-2-methylquinazoline is predicted to be governed by the stability of the aromatic quinazoline core, the influence of the electron-withdrawing chlorine atoms, and the presence of the C-2 methyl group. The initial ionization in positive-mode ESI will result in a protonated molecule, [M+H]⁺. A key feature of the mass spectrum will be the characteristic isotopic pattern conferred by the two chlorine atoms.

Isotopic Signature of Dichloro-Compounds: Natural chlorine exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[8][9] Consequently, a molecule containing two chlorine atoms will exhibit a distinctive isotopic cluster for the molecular ion (and any chlorine-containing fragments) with three main peaks:

  • M: Containing two ³⁵Cl atoms.

  • M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1, providing a clear diagnostic marker for the presence of two chlorine atoms.[10][11]

Upon subjecting the protonated precursor ion to CID, fragmentation is expected to proceed through several key pathways involving the loss of neutral molecules or radicals. The quinazoline ring itself is relatively stable; however, studies on related structures show that fragmentation often initiates with the loss of substituents or through ring cleavage involving the elimination of stable small molecules like hydrogen cyanide (HCN).[3]

The proposed fragmentation cascade is visualized below:

Fragmentation_Pathway cluster_M Precursor Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragments M [M+H]⁺ m/z 215/217/219 C₉H₇Cl₂N₂ F1 [M+H - Cl•]⁺ m/z 180/182 Loss of Chlorine Radical M->F1 - Cl• F2 [M+H - HCl]⁺ m/z 179/181 Loss of Hydrogen Chloride M->F2 - HCl F3 [M+H - HCl - Cl•]⁺ m/z 144 Loss of Chlorine Radical F2->F3 - Cl• F4 [M+H - HCl - HCN]⁺ m/z 152/154 Loss of Hydrogen Cyanide F2->F4 - HCN

Caption: Proposed CID fragmentation pathway for protonated 4,7-dichloro-2-methylquinazoline.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

3.1. Sample Preparation

  • Prepare a stock solution of 4,7-dichloro-2-methylquinazoline at 1 mg/mL in methanol.

  • Dilute the stock solution with 50:50 (v/v) methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis. The addition of formic acid promotes protonation for positive-mode ESI.

3.2. Liquid Chromatography (LC) Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3.3. Mass Spectrometry (MS) Parameters

  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C.

  • MS1 Scan Range: m/z 50-500.

3.4. Tandem Mass Spectrometry (MS/MS) Parameters

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion cluster (m/z 215, 217, 219). It is common to select the most abundant isotopologue (m/z 215) for fragmentation.

  • Collision Gas: Argon.

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and determine the optimal energy for generating a rich, informative spectrum.[7][12]

  • MS2 Scan Range: m/z 40-220.

Data Interpretation and Key Fragments

The resulting MS/MS spectrum should be interpreted by correlating the observed fragment ions with the predicted fragmentation pathways. The high mass accuracy of instruments like a Q-TOF allows for the determination of elemental compositions for each fragment, adding confidence to the structural assignments.[13]

Table 1: Predicted Key Ions for 4,7-Dichloro-2-methylquinazoline

m/z (Monoisotopic)Isotopic Pattern (m/z)Proposed FormulaProposed Identity / Origin
215.0119215 / 217 / 219[C₉H₇Cl₂N₂ + H]⁺Protonated Molecular Ion [M+H]⁺
179.0325179 / 181[C₉H₅ClN₂ + H]⁺Loss of neutral HCl from [M+H]⁺
180.0243180 / 182[C₉H₆ClN₂]⁺Loss of a chlorine radical (Cl•) from [M+H]⁺
152.0456152 / 154[C₈H₄ClN + H]⁺Loss of HCN from the m/z 179/181 ion
144.0454144[C₉H₆N₂]⁺Loss of a chlorine radical from the m/z 179/181 ion

Note: m/z values are calculated for the monoisotopic masses.

Causality of Fragmentation Choices:

  • Loss of HCl: The elimination of hydrogen chloride is a common fragmentation pathway for chlorinated aromatic compounds, often involving a proton from the protonated molecule and one of the chlorine atoms.[14]

  • Loss of Cl•: Homolytic cleavage to lose a chlorine radical is also plausible, especially at higher collision energies. The stability of the resulting even-electron cation favors this pathway.

  • Loss of HCN: The fragmentation of the quinazoline ring itself by the expulsion of a stable HCN molecule is a well-documented process for this heterocyclic system.[3] This typically occurs after an initial loss from a substituent.

Conclusion and Best Practices

This application note presents a predictive but scientifically grounded guide to the mass spectrometric fragmentation of 4,7-dichloro-2-methylquinazoline. The proposed pathways, centered on the initial losses of HCl and Cl• followed by ring fragmentation, provide a robust framework for interpreting experimental data.

For definitive structural elucidation, researchers should:

  • Utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition of precursor and fragment ions.

  • Analyze the isotopic patterns carefully to confirm the number of chlorine atoms in each fragment.[9]

  • Compare the fragmentation spectra of related analogues to build a library of characteristic fragmentation patterns for this class of compounds.

By combining the protocols and theoretical insights provided herein, scientists can effectively leverage mass spectrometry for the confident characterization of novel quinazoline-based molecules in the drug discovery and development pipeline.

References

  • Asif, M. (2022). A review on recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. Available at: [Link]

  • University of Arizona. (n.d.). Radicals and Mass Spectrometry (MS). Available at: [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Available at: [Link]

  • NIST. (n.d.). Quinoline, 4,7-dichloro-. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 4,7-Dichloro-2-(2-methylsulfanylphenyl)quinazoline. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • NIST. (n.d.). Quinoline, 4,7-dichloro-. NIST Chemistry WebBook. Available at: [Link]

  • Kádár, Z., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

  • Eberlin, M. N., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of organic and biological compounds. Chemical Society Reviews. Available at: [Link]

  • Galezowska, A. (2014). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Available at: [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). Quinoline, 4,7-dichloro-. NIST Chemistry WebBook. Available at: [Link]

  • National Institutes of Health (NIH). (2013). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

  • AZoOptics. (2025). How to Read Mass Spectrometer Graph: A Beginner's Guide. Available at: [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • IJSDR. (2024). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. Available at: [Link]

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Available at: [Link]

  • Drug Target Review. (2021). Mass spectrometry applications for drug discovery and development. Available at: [Link]

  • National MagLab. (2025). Collision-Induced Dissociation. Available at: [Link]

  • Batterham, T. J., et al. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • ResearchGate. (n.d.). Images depicting fragmentation pattern for formation of daughter ions. Available at: [Link]

  • ResearchGate. (2025). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Mass Spectrometry: A Guide for the Clinician. Available at: [Link]

  • Glaser, R. (2004). Internal energy and fragmentation of ions produced in electrospray sources. New Home Pages of Dr. Rainer Glaser. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • NIST. (n.d.). Quinoline, 4,7-dichloro-. NIST Chemistry WebBook. Available at: [Link]

Sources

Application Note: FT-IR Spectroscopy for Identifying Functional Groups in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Topic: FT-IR spectroscopy for identifying functional groups in quinazoline synthesis.

Introduction: The Role of Quinazolines and the Need for Robust Analytical Techniques

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, have made them a focal point of extensive research in medicinal chemistry and drug development.[1] The synthesis of these complex molecules often involves multi-step reactions, making the accurate and efficient confirmation of chemical transformations paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy emerges as an indispensable analytical tool in this context. It is a rapid, non-destructive technique that provides a molecular "fingerprint" by detecting the vibrational frequencies of functional groups within a molecule.[2][3] When infrared radiation interacts with a sample, specific frequencies are absorbed, causing the bonds to vibrate. This absorption pattern is unique to the molecule's structure, allowing for the identification of key functional groups and the monitoring of reaction progress. This application note provides a comprehensive guide to leveraging FT-IR spectroscopy for the qualitative analysis of quinazoline synthesis, detailing experimental protocols, spectral interpretation, and data presentation.

Foundational Principles of FT-IR in the Context of Quinazoline Chemistry

The utility of FT-IR in monitoring quinazoline synthesis lies in its ability to track the appearance and disappearance of characteristic absorption bands corresponding to the functional groups of reactants, intermediates, and the final product. For instance, a common synthetic route to quinazolin-4(3H)-ones involves the cyclization of 2-aminobenzamides with aldehydes.[4] In this process, FT-IR can be used to monitor the disappearance of the primary amine (N-H) stretching vibrations of the starting material and the appearance of the characteristic amide C=O and C=N stretching vibrations of the quinazolinone ring.

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region is particularly useful for identifying key bonds such as O-H, N-H, C=O, and C≡N, which have characteristic and often strong absorption bands. The fingerprint region contains a complex pattern of absorptions that are unique to the overall molecular structure, aiding in the definitive identification of a compound when compared to a reference spectrum.[5]

Experimental Protocol: From Synthesis to Spectrum

A reliable FT-IR analysis hinges on meticulous sample preparation and a systematic approach to data acquisition.[6] The following protocol outlines the key steps for analyzing solid quinazoline derivatives.

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FT-IR analysis due to its transparency in the mid-IR region.[7][8]

Step-by-Step Methodology:

  • Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of the dried quinazoline sample to a fine powder. This minimizes light scattering and ensures a homogenous mixture.[7]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample. The optimal sample-to-KBr ratio is crucial for obtaining a high-quality spectrum.[8]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet.[7]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Causality Behind Choices: The use of KBr as a matrix is due to its ionic nature, which results in no absorption in the mid-infrared range. Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is essential to reduce scattering and obtain sharp, well-defined peaks.[9]

Data Acquisition
  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific functional groups. The following table summarizes the characteristic vibrational frequencies for key functional groups encountered in the synthesis of quinazoline derivatives.

Table 1: Characteristic FT-IR Absorption Frequencies for Quinazoline Synthesis
Functional GroupBond VibrationCharacteristic Frequency (cm⁻¹)Notes
AmineN-H stretch (primary)3500 - 3300 (two bands)Indicates the presence of the 2-amino starting material.
AmideN-H stretch3400 - 3100 (broad)Characteristic of the N-H bond in the quinazolinone ring.
Aromatic C-HC-H stretch3100 - 3000Indicates the presence of the aromatic rings.[10]
Carbonyl (Amide)C=O stretch1700 - 1650A strong, sharp peak indicative of the quinazolinone carbonyl.[11]
Imine/Aromatic C=NC=N stretch1690 - 1640Often coupled with C=C stretching in the aromatic ring.[11]
Aromatic C=CC=C stretch1600 - 1450Multiple bands indicating the aromatic skeleton.[10]
C-NC-N stretch1350 - 1250Present in the quinazoline ring structure.[10]
Aromatic C-H BendC-H out-of-plane bend900 - 675Provides information about the substitution pattern of the aromatic ring.
Workflow for Quinazoline Synthesis and FT-IR Analysis

The following diagram illustrates the logical flow from the synthesis of a quinazoline derivative to its characterization by FT-IR spectroscopy.

Quinazoline_FTIR_Workflow cluster_synthesis Synthesis Stage cluster_analysis FT-IR Analysis Stage Reactants Reactants (e.g., 2-aminobenzamide, aldehyde) Reaction Cyclization Reaction Reactants->Reaction Product Crude Quinazoline Product Reaction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Pure_Product Pure Quinazoline Derivative Purification->Pure_Product Sample_Prep Sample Preparation (KBr Pellet) Pure_Product->Sample_Prep Analysis FTIR_Acq FT-IR Data Acquisition Sample_Prep->FTIR_Acq Spectrum FT-IR Spectrum FTIR_Acq->Spectrum Interpretation Spectral Interpretation (Peak Assignment) Spectrum->Interpretation Structure_Conf Structure Confirmation Interpretation->Structure_Conf

Caption: Workflow from quinazoline synthesis to FT-IR analysis.

Case Study: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Let's consider the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one.[12] The FT-IR spectrum of the final product would be expected to show the following key features:

  • Absence of strong N-H stretching bands around 3400-3300 cm⁻¹: This would indicate the successful consumption of the primary amine starting material.

  • A strong absorption band in the region of 1685-1650 cm⁻¹: This is characteristic of the C=O stretching vibration of the quinazolinone ring.[12]

  • Bands in the 1610-1580 cm⁻¹ region: These can be attributed to the C=N and C=C stretching vibrations of the heterocyclic and aromatic rings.[12]

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹: Confirming the presence of the aromatic moieties.[12]

  • A complex pattern of bands in the fingerprint region (below 1500 cm⁻¹): This provides a unique fingerprint for the specific quinazoline derivative.

By comparing the FT-IR spectrum of the reaction product with that of the starting materials, a researcher can confidently determine the success of the synthesis. For instance, in the synthesis of 3-phenyl-2-(phenylamino)quinazolin-4(3H)-one, a characteristic peak is observed at 3288 cm⁻¹ corresponding to the N-H stretch, and a strong peak at 1682 cm⁻¹ for the C=O stretch.[12]

Conclusion: The Power of Vibrational Spectroscopy in Drug Discovery

FT-IR spectroscopy is a powerful and accessible tool for researchers in the field of quinazoline synthesis and drug development. Its ability to provide rapid and reliable information on the functional groups present in a molecule makes it an invaluable technique for reaction monitoring, intermediate identification, and final product characterization. By understanding the principles of FT-IR and following robust experimental protocols, scientists can accelerate the discovery and development of novel quinazoline-based therapeutics.

References

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). ResearchGate.
  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. (2026). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved January 26, 2026, from [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 26, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved January 26, 2026, from [Link]

  • How to Prepare Samples for FTIR Testing. (2026). Rocky Mountain Labs. Retrieved January 26, 2026, from [Link]

  • IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Determination of functional groups and identification of compounds by using IR Spectroscopy. (2021). YouTube. Retrieved January 26, 2026, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved January 26, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 26, 2026, from [Link]

  • Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. (2022). SpringerLink. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 4,7-Dichloro-2-methylquinazoline for Rapid Compound Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] Several clinically approved drugs, such as the tyrosine kinase inhibitors gefitinib and erlotinib, feature the quinazoline framework, underscoring its therapeutic relevance.[3] The generation of compound libraries based on this scaffold is therefore a highly valuable strategy in the quest for novel therapeutic agents.[6]

This guide focuses on 4,7-dichloro-2-methylquinazoline , a versatile building block designed for the efficient construction of diverse chemical libraries. Its strategic di-substitution with chlorine atoms at the C4 and C7 positions provides two distinct and orthogonally reactive handles for sequential chemical modifications. This allows for a systematic and combinatorial approach to generating large numbers of unique analogues for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

Core Concept: The Orthogonal Reactivity of 4,7-Dichloro-2-methylquinazoline

The power of 4,7-dichloro-2-methylquinazoline as a library synthesis scaffold lies in the differential electrophilicity of its two chlorine-bearing carbon atoms. This predictable reactivity allows for a stepwise functionalization strategy.

  • The C4-Position: The C4 carbon is part of a pyrimidine ring and is significantly electron-deficient. This high degree of electrophilicity makes the C4-chloro group exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .[7] Numerous studies on related 2,4-dichloroquinazolines have definitively shown that nucleophilic attack occurs regioselectively at the C4 position under relatively mild conditions.[7][8] The presence of the electron-donating methyl group at C2 in our scaffold further deactivates the C2 position, thereby enhancing the inherent selectivity for C4 substitution.

  • The C7-Position: The C7 carbon is part of the fused benzene ring and is considerably less electrophilic than the C4 position. Consequently, the C7-chloro group is largely unreactive towards SNAr under the conditions used to modify the C4 position. This chemical inertia makes it an ideal handle for late-stage diversification using more powerful palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[9][10]

This differential reactivity forms the basis of a robust two-step strategy for library synthesis, as illustrated in the workflow below.

G cluster_0 Library Synthesis Workflow cluster_1 A 4,7-Dichloro-2-methylquinazoline (Starting Scaffold) B Step 1: C4 Diversification (SNAr Reaction) A->B + Nucleophile Library 1 (R1-NH2, R1-OH, etc.) C Intermediate Library (4-Substituted-7-chloro-2-methylquinazolines) B->C D Step 2: C7 Diversification (Pd Cross-Coupling) C->D + Reagent Library 2 (R2-B(OH)2 or R2-NH2) E Final Compound Library (4,7-Disubstituted-2-methylquinazolines) D->E

Caption: General workflow for compound library synthesis.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the sequential functionalization of 4,7-dichloro-2-methylquinazoline.

Protocol 1: Step 1 - C4-Position Diversification via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the regioselective substitution of the C4-chloro group with a primary or secondary amine. The reaction is typically high-yielding and proceeds under mild conditions.

Rationale: The reaction is often carried out in a polar protic solvent like isopropanol or ethanol, which facilitates the reaction and helps to solvate the intermediate species. A base, such as diisopropylethylamine (DIPEA), is included to quench the HCl generated during the reaction, driving it to completion. The elevated temperature accelerates the rate of substitution.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry reaction vessel, add 4,7-dichloro-2-methylquinazoline (1.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as isopropanol or acetonitrile (approx. 0.1 M concentration).

  • Nucleophile Addition: Add the desired amine (1.1 - 1.2 eq.) and diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is redissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product can be further purified by flash column chromatography or recrystallization if necessary.

ParameterRecommended ConditionRationale
Solvent Isopropanol, Acetonitrile, DioxanePolar solvents facilitate the SNAr mechanism.
Base DIPEA, Et₃N, K₂CO₃Neutralizes the in-situ generated HCl.
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barrier.
Stoichiometry Amine (1.1-1.2 eq.), Base (1.5 eq.)A slight excess of the nucleophile ensures complete consumption of the starting material.
Reaction Time 2 - 12 hoursDependent on the nucleophilicity of the amine.
Protocol 2: Step 2 - C7-Position Diversification via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed C-C bond formation at the C7 position using the 4-substituted-7-chloro-2-methylquinazoline intermediate from Protocol 1.

Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[11] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid and reductive elimination to yield the final product.[11][12] A base is required to activate the boronic acid for the transmetalation step.[12] A mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base.

G Pd0 L2Pd(0) PdII_1 L2Pd(II)(Ar)Cl Pd0->PdII_1 Oxidative Addition PdII_2 L2Pd(II)(Ar)(R) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-R PdII_2->Product ArCl Ar-Cl ArCl->PdII_1 Boronic R-B(OH)2 Boronic->PdII_2 Base Base Base->Boronic

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Inert Atmosphere: To a reaction vessel, add the 4-substituted-7-chloro-2-methylquinazoline (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvents (e.g., 1,4-dioxane and water, typically in a 4:1 ratio).

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically complete in 4-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficiently catalyzes the cross-coupling of aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA biphasic system to dissolve both organic and inorganic reagents.
Temperature 90 - 110 °CRequired for efficient oxidative addition and catalytic turnover.
Stoichiometry Boronic Acid (1.2-1.5 eq.), Base (2-3 eq.)Excess boronic acid compensates for potential homocoupling/protodeboronation.
Protocol 3: Step 2 - C7-Position Diversification via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N bond formation at the C7 position, an alternative diversification strategy to the Suzuki coupling.

Rationale: The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides.[13] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[14] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, making it a more active nucleophile for the palladium complex. Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step.[15]

G Pd0 L2Pd(0) PdII_1 L2Pd(II)(Ar)Cl Pd0->PdII_1 Oxidative Addition PdII_2 L2Pd(II)(Ar)(NHR) PdII_1->PdII_2 Amine Coordination & Deprotonation PdII_2->Pd0 Reductive Elimination Product Ar-NHR PdII_2->Product ArCl Ar-Cl ArCl->PdII_1 Amine R-NH2 Amine->PdII_1 Base Base Base->Amine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried reaction vessel, add the 4-substituted-7-chloro-2-methylquinazoline (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or LHMDS, 1.4 eq.). Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the desired amine (1.2 eq.) followed by a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically complete in 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / RuPhosBulky, electron-rich ligands facilitate reductive elimination.[15]
Base NaOtBu, Cs₂CO₃, LHMDSStrong, non-nucleophilic base deprotonates the amine.
Solvent Toluene, Dioxane (anhydrous)Anhydrous conditions are critical for reaction success.
Temperature 100 - 120 °CHigher temperatures are often needed for less reactive aryl chlorides.
Stoichiometry Amine (1.2 eq.), Base (1.4 eq.)Ensures efficient deprotonation and coupling.

Conclusion

4,7-Dichloro-2-methylquinazoline is an exemplary scaffold for the construction of diverse compound libraries. Its well-defined and orthogonal reactivity at the C4 and C7 positions enables a reliable and efficient two-step diversification strategy using robust chemical transformations like SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols outlined herein provide a solid foundation for researchers and drug development professionals to rapidly generate novel quinazoline derivatives, accelerating the identification of new lead compounds for a multitude of therapeutic targets.

References

  • Borges, F., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • CiToxLAB. (2023). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Heliyon. Available at: [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available at: [Link]

  • Hurst, D., et al. (2009). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. Available at: [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • MDPI. (2020). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. Available at: [Link]

  • MDPI. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • S. K. Singh. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

  • Telvekar, V. N. (2014). Quinazolinones, the Winning Horse in Drug Discovery. Journal of Young Pharmacists. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Wikipedia. (2023). 4,7-Dichloroquinoline. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Troubleshooting & Optimization

Controlling regioselectivity in nucleophilic substitution of dichloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Synthesis Core

Topic: Controlling Regioselectivity in Nucleophilic Substitution of Dichloroquinazolines

Welcome to the technical support center for quinazoline chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 2,4-dichloroquinazolines and need to control the regioselectivity of nucleophilic substitution reactions. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, providing you with the tools to troubleshoot and optimize your own experiments.

Core Principles: Understanding the Reactivity of the Dichloroquinazoline Scaffold

The selective functionalization of the 2,4-dichloroquinazoline core is a cornerstone of many drug discovery programs, as the quinazoline scaffold is a privileged structure in medicinal chemistry.[1][2][3] The primary challenge lies in controlling which of the two chlorine atoms is replaced. The outcome of the reaction is dictated by a combination of electronic effects, reaction conditions, and the nature of the nucleophile.

The C4 position is inherently more reactive towards nucleophiles than the C2 position.[4] This preferential reactivity is a result of fundamental electronic properties. Theoretical studies using Density Functional Theory (DFT) have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1][5] This makes it more electrophilic and thus more susceptible to nucleophilic attack.[1][5] Consequently, the reaction at the C4 position has a lower activation energy, making it the kinetically favored pathway.[1][6]

This inherent reactivity difference is the key to selective synthesis. By carefully controlling the reaction conditions, one can favor the kinetic product (C4 substitution) or, with more forcing conditions, proceed to substitute the C2 position as well.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab in a direct question-and-answer format.

Question 1: I'm getting a mixture of C4- and C2-substituted isomers, and even some disubstituted product. How can I improve my C4-selectivity?

Answer: This is a classic case of losing kinetic control over the reaction. The formation of the C4-substituted product is faster, while the C2-substituted product is often more thermodynamically stable or forms under conditions that allow for the second substitution to occur.[7][8][9] Here are the primary causes and solutions:

  • Cause A: Reaction Temperature is Too High.

    • Explanation: Elevated temperatures provide sufficient energy to overcome the higher activation barrier for C2 substitution.[10] Even if you are aiming for monosubstitution, high temperatures can lead to poor regioselectivity and the formation of the disubstituted byproduct.[11]

    • Solution: Perform the reaction at a lower temperature. For many amine nucleophiles, starting at 0-5 °C is highly effective for achieving C4 selectivity.[4] This ensures that the reaction is under kinetic control, favoring the product that forms fastest.[9][12]

  • Cause B: Reaction Time is Too Long.

    • Explanation: Even at low temperatures, allowing the reaction to proceed for an extended period can lead to the slow formation of the C2-isomer or the disubstituted product.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Aim to stop the reaction as soon as the 2,4-dichloroquinazoline starting material is consumed. For many primary and secondary amines, this can be achieved within 2-4 hours.[1]

  • Cause C: Solvent Choice.

    • Explanation: Highly polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, but may sometimes reduce selectivity by promoting the slower C2 substitution.[13]

    • Solution: Consider switching to a less activating solvent. Protic solvents like methanol (MeOH) or ethanol (EtOH) are known to decrease SNAr reaction rates, which can enhance selectivity for the C4 position.[13] For arylthiols, using milder conditions with MeOH and cooling has been shown to improve C4 regioselectivity.[13]

Troubleshooting Flowchart: Improving C4-Selectivity

start Problem: Poor C4 Regioselectivity temp Is Temperature > 25°C? start->temp time Is Reaction Time > 6h? temp->time No sol_temp Action: Reduce Temp to 0-5°C temp->sol_temp Yes solvent Using DMF or DMSO? time->solvent No sol_time Action: Monitor by TLC/LC-MS Stop at SM consumption time->sol_time Yes sol_solvent Action: Switch to less activating solvent (e.g., MeOH, EtOH, THF) solvent->sol_solvent Yes end Achieved High C4-Selectivity solvent->end No, re-evaluate nucleophile/base sol_temp->end sol_time->end sol_solvent->end start What is the Target Product? c4 C4-Monosubstitution start->c4 c2 C2-Substitution or Disubstitution start->c2 cond_c4 Use Kinetic Conditions: • Low Temp (0-25°C) • Short Reaction Time (1-4h) • Solvent: THF, EtOH c4->cond_c4 cond_c2 cond_c2 c2->cond_c2

Sources

Assessing the stability and degradation of 4,7-Dichloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 4,7-dichloro-2-methylquinazoline. It provides field-proven insights and troubleshooting protocols to ensure the stability and integrity of the compound throughout your experimental workflows.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common questions regarding the handling, storage, and inherent stability of 4,7-dichloro-2-methylquinazoline.

Q1: What are the optimal storage conditions for 4,7-dichloro-2-methylquinazoline to ensure long-term stability?

A1: Proper storage is critical to prevent degradation. The compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be tightly sealed to minimize exposure to atmospheric moisture and air.[1][3] For maximum stability, especially for long-term storage or for use as an analytical standard, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[1] This is because the compound can be sensitive to both air and moisture.[1]

Q2: What are the primary known incompatibilities of this compound?

A2: 4,7-dichloro-2-methylquinazoline should be kept away from strong oxidizing agents.[1] The quinazoline nucleus, particularly the N3 position, can be susceptible to unwanted oxidation.[4] Additionally, due to the reactive nature of the chlorine substituents, it is incompatible with strong nucleophiles, which can lead to substitution reactions.

Q3: Is 4,7-dichloro-2-methylquinazoline susceptible to hydrolysis?

A3: Yes, high sensitivity to moisture is a known issue for related chloro-quinazoline derivatives.[5] The chlorine atoms on the quinazoline ring are electrophilic and can be readily displaced by water, which acts as a nucleophile. This hydrolytic degradation can convert the chloro-substituent back to a hydroxyl group, forming an inactive or impurity species.[5] Therefore, all experiments should be conducted using anhydrous solvents and conditions wherever possible.

Q4: What are the expected hazardous decomposition products upon thermal stress?

A4: Under high heat, 4,7-dichloro-2-methylquinazoline is expected to decompose and release hazardous gases. Based on its elemental composition, these products would include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1]

Parameter Recommendation Rationale Primary Reference(s)
Temperature Cool place (<15°C recommended)To minimize thermal degradation and slow down potential reactions.[2]
Atmosphere Tightly sealed container, preferably under inert gas (Argon/Nitrogen).To prevent exposure to moisture (hydrolysis) and oxygen (oxidation).[1][3]
Light Store in a dark place or in an amber vial.To prevent potential photodegradation, a common pathway for heterocyclic compounds.[6][7]
Incompatibilities Avoid strong oxidizing agents and nucleophiles.Prevents unwanted oxidation and substitution reactions.[1][4]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section is designed to help you identify and resolve specific problems encountered during your experiments.

Issue 1: Inconsistent results or loss of compound activity in aqueous buffers.

  • Possible Cause: Hydrolytic degradation. The chloro groups on the quinazoline ring are susceptible to nucleophilic attack by water, leading to the formation of less active or inactive 4-hydroxy or 7-hydroxy analogs. This process can be pH-dependent.

  • Diagnostic Steps:

    • Analyze a freshly prepared solution vs. an aged solution: Use RP-HPLC with UV or MS detection to compare the chromatograms. Look for the appearance of new, more polar peaks (which would elute earlier) in the aged sample.

    • LC-MS Analysis: Use mass spectrometry to identify the masses of the new peaks. A mass increase of m/z 18 (from the loss of HCl and gain of OH) is indicative of hydrolysis.

  • Solution:

    • Prepare aqueous solutions fresh before each experiment.

    • If possible, use a co-solvent system (e.g., DMSO/buffer) to minimize the compound's exposure to high water activity. Note that some quinazoline derivatives have shown instability in DMSO over time.[8]

    • Conduct experiments at lower temperatures to reduce the rate of hydrolysis.

    • Perform a pH stability profile to identify the pH range of maximum stability for your specific application.

Issue 2: Appearance of unknown peaks in chromatograms after reaction work-up or purification.

  • Possible Cause: Degradation due to incompatible reagents or conditions. This could be a reaction with nucleophilic reagents used in the work-up (e.g., amines, thiols) or oxidation from exposure to air or oxidizing agents.[4] Column chromatography on silica gel can also sometimes lead to degradation of sensitive compounds.[4]

  • Diagnostic Steps:

    • Review the reaction scheme: Identify any nucleophilic species or potentially oxidizing conditions.

    • Analyze a sample of the compound subjected to the work-up/purification conditions without any other reactants: This "mock" work-up can help isolate the cause of degradation.

    • Characterize the impurity: Use techniques like LC-MS and NMR to elucidate the structure of the degradation product. This will provide direct insight into the degradation pathway. For example, reaction with a common solvent like methanol during work-up could lead to a methoxy-substituted impurity.[5]

  • Solution:

    • Use non-nucleophilic bases or reagents where possible.

    • Ensure the work-up is performed under an inert atmosphere if oxidation is suspected.

    • Consider alternative purification methods like recrystallization or chromatography on a more inert stationary phase (e.g., alumina) if silica gel is causing degradation.

Issue 3: Gradual discoloration (e.g., yellowing) of the solid compound over time.

  • Possible Cause: Photodegradation or slow oxidation. Exposure to ambient light, particularly UV wavelengths, or slow reaction with atmospheric oxygen can generate chromophoric degradation products.

  • Diagnostic Steps:

    • Comparative Analysis: Compare the purity of the discolored material to a reference standard that has been properly stored in the dark and under an inert atmosphere using HPLC.

    • Forced Photodegradation: Expose a small sample of the compound in a solution to a UV lamp and monitor the formation of degradation products over time. This can confirm photosensitivity.

  • Solution:

    • Always store the compound in amber vials or otherwise protected from light.

    • For long-term storage, purge the container with an inert gas before sealing to displace oxygen.

Key Degradation Pathways & Stability Assessment Workflow

Understanding the potential chemical transformations is key to preventing them. The following diagrams illustrate the most probable degradation pathways and a standard workflow for assessing stability.

G Potential Degradation Pathways A 4,7-Dichloro-2-methylquinazoline B Hydrolysis (4-Chloro or 7-Chloro -> Hydroxy) A->B + H2O C Nucleophilic Substitution (e.g., with Amines, Thiols) A->C + Nu: D Oxidation (e.g., N-Oxide formation) A->D + [O] G Stability Assessment Workflow cluster_0 Forced Degradation Study cluster_1 Long-Term Stability Study A Expose Compound to Stress Conditions (Acid, Base, Peroxide, Heat, Light) B Analyze Samples by Stability-Indicating Method (e.g., HPLC) A->B C Identify Degradation Products (LC-MS, NMR) B->C F Assess Purity and Degradation Profile C->F Informs what to look for D Store Compound under Recommended Conditions E Analyze at Specific Time Points (e.g., 0, 3, 6, 12 months) D->E E->F

Caption: Workflow for conducting comprehensive stability studies.

Experimental Protocols

The following is a generalized protocol for conducting a forced degradation study, which is essential for developing a stability-indicating analytical method. [9][10]

Protocol 4.1: Forced Degradation Study

Objective: To intentionally degrade 4,7-dichloro-2-methylquinazoline under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 4,7-dichloro-2-methylquinazoline

  • HPLC-grade Acetonitrile (ACN) and Water

  • Methanol (MeOH)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A glassware

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of 4,7-dichloro-2-methylquinazoline in 10 mL of ACN or MeOH to prepare a 1 mg/mL stock solution.

  • Stress Conditions (Perform each in duplicate, alongside a control):

    • Control Sample: Dilute the stock solution with ACN:Water (1:1) to a final concentration of ~0.1 mg/mL. Analyze immediately.

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

      • Heat at 60°C for 4 hours.

      • Cool to room temperature, neutralize with 1 mL of 0.1 N NaOH.

      • Dilute to 10 mL with ACN:Water (1:1) and analyze.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

      • Keep at room temperature for 2 hours.

      • Neutralize with 1 mL of 0.1 N HCl.

      • Dilute to 10 mL with ACN:Water (1:1) and analyze.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature for 6 hours, protected from light.

      • Dilute to 10 mL with ACN:Water (1:1) and analyze.

    • Thermal Degradation:

      • Place the solid compound in a hot air oven at 80°C for 24 hours.

      • Prepare a 0.1 mg/mL solution from the stressed solid and analyze.

    • Photolytic Degradation:

      • Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours.

      • Keep a control sample wrapped in aluminum foil in the same chamber.

      • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a suitable RP-HPLC method (e.g., C18 column with a gradient of ACN and water).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • Ensure the method provides adequate separation between the parent peak and all degradation product peaks. This confirms the method is "stability-indicating."

Causality and Interpretation: This systematic approach allows you to pinpoint specific vulnerabilities. For instance, significant degradation under basic conditions but not acidic ones points towards base-catalyzed hydrolysis as a key pathway. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products are formed in sufficient quantities for detection without completely consuming the parent compound. [9]This information is invaluable for formulation development, establishing storage conditions, and ensuring the quality of the final drug product. [11][12]

References

  • Kletnieks, U., et al. (2024-03-28). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Institutes of Health (PMC). [Link]

  • Nguyen, T. H. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. [Link]

  • Google Patents. (n.d.).
  • Nguyen, T. H. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • PubChem. (n.d.). 4,7-Dichloroquinoline. [Link]

  • Ross, et al. (n.d.). 4,7-Dichloroquinoline. National Institutes of Health (PMC). [Link]

  • PubChem. (n.d.). 4,7-Dichloro-2-(2-methylsulfanylphenyl)quinazoline. [Link]

  • Sakkas, V. A., et al. (2011). Photocatalytic Degradation of 1,4-Benzoquinone in Aqueous ZnO Dispersions. SciELO. [Link]

  • ResearchGate. (2020-06-02). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. [Link]

  • ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • ResearchGate. (2014-10-10). Photocatalytic Degradation of Trifluralin, Clodinafop-Propargyl, and 1,2-Dichloro-4-Nitrobenzene As Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Bentham Science. (2011-02-01). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • Hotha, K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. [Link]

  • Qiu, J., et al. (2022). Identification and analysis of the degradation products of chlorothalonil in vegetables. Journal of Chromatography A. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Allakhverdiev, S. I., et al. (2022). Action of 2,6-Dichloro-1,4-benzoquinone on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form. MDPI. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • SEARCH. (n.d.). Analysis of Chemical Warfare Degradation Products. [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter.... [Link]

  • BJSTR. (2022-11-30). Forced Degradation – A Review. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • National Institutes of Health (PMC). (n.d.). 2,4-Dichloro-7-fluoroquinazoline. [Link]

  • ResearchGate. (n.d.). (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Quinazoline Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based compounds. This guide is designed to help you navigate one of the most common hurdles in synthetic chemistry: interpreting and troubleshooting unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] However, its rich reactivity can sometimes lead to complex reaction mixtures and, consequently, convoluted NMR spectra. This guide offers a structured approach to identifying the sources of these unexpected signals and ensuring the purity and structural integrity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I see a broad singlet around 1.5-5.5 ppm that I can't assign to my product. What could it be?

A1: This is a classic sign of residual water in your NMR solvent. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration.

  • Causality: Even "anhydrous" deuterated solvents can absorb atmospheric moisture. Protic solvents like methanol-d4 will show a more intense and broader water peak.

  • Troubleshooting Protocol:

    • D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons from water (and other exchangeable protons like -OH or -NH) will exchange with deuterium, causing the peak to significantly diminish or disappear entirely.[2]

    • Solvent Purity Check: Run a blank spectrum of your NMR solvent. This will help you identify not only the residual solvent peak but also any other inherent impurities.

    • Proper Solvent Handling: Use freshly opened, high-purity deuterated solvents. Store them under an inert atmosphere (e.g., nitrogen or argon) and use a syringe to transfer them to your NMR tube to minimize exposure to air.

Q2: My aromatic region (typically 6.5-9.5 ppm for quinazolines) has more peaks than I predicted. What are the likely culprits?

A2: The aromatic region is information-rich but can be complex. Unexpected peaks here often point to several possibilities:

  • Unreacted Starting Materials or Reagents: This is the most common cause. Compare the spectrum of your product with those of your starting materials and any aromatic reagents used in the synthesis.[3]

  • Formation of Isomers or Side Products: Quinazoline synthesis can sometimes yield isomeric products or unexpected side-products, especially under harsh reaction conditions.[4]

  • Tautomerism: Some quinazoline derivatives can exist as a mixture of tautomers in solution, leading to two sets of peaks for the same compound. This is particularly common for quinazolinones.[5][6]

  • Rotamers (Conformational Isomers): If your quinazoline has bulky substituents, rotation around a single bond might be hindered, leading to the observation of distinct conformers (rotamers) on the NMR timescale.

Troubleshooting Workflow for Complex Aromatic Regions

This workflow provides a systematic approach to deconvoluting complex aromatic signals in your quinazoline product's NMR spectrum.

Troubleshooting_Aromatic_Region start Complex Aromatic ¹H NMR Spectrum check_starting_materials Compare with Spectra of Starting Materials/Reagents start->check_starting_materials lcms_analysis Run LC-MS Analysis check_starting_materials->lcms_analysis Peaks still unidentified purification Re-purify Sample (e.g., Column Chromatography) lcms_analysis->purification Multiple components detected two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) lcms_analysis->two_d_nmr Single major component with complex spectrum purification->start Re-acquire NMR temp_study Variable Temperature (VT) NMR two_d_nmr->temp_study Suspect Tautomers/Rotamers final_analysis Structure Elucidation of Product and Impurities two_d_nmr->final_analysis temp_study->final_analysis

Caption: A logical workflow for troubleshooting complex aromatic NMR spectra.

Q3: I have sharp singlets in the aliphatic region (0-3 ppm) that don't belong to my molecule. What are they?

A3: These are frequently due to residual solvents from your reaction workup or purification. Even after extensive drying under high vacuum, some solvents can be tenaciously retained by the solid product.

  • Common Culprits: Solvents like ethyl acetate, hexane, dichloromethane, and acetone are common impurities.

  • Identification Protocol:

    • Consult a Solvent Peak Table: Cross-reference the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities.

    • ¹³C NMR Confirmation: The corresponding signals in the ¹³C NMR spectrum can provide definitive confirmation of the solvent's identity.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Residual Solvents in CDCl₃
Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetone2.1730.6, 206.7
Dichloromethane5.3053.8
Diethyl Ether3.48 (q), 1.21 (t)66.0, 15.1
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.3, 21.1, 14.2
n-Hexane1.26 (m), 0.88 (t)31.5, 22.6, 14.1
Toluene7.27-7.17 (m), 2.36 (s)137.9, 129.2, 128.3, 125.5, 21.4

Data compiled from references.[7][8]

Q4: My baseline is "wavy" and my peaks are broad. What's going on?

A4: A poor baseline and broad peaks can stem from several issues, from sample preparation to the NMR instrument itself.

  • Poor Shimming: The magnetic field is not homogeneous across the sample.

    • Solution: Re-shim the instrument. If you are unfamiliar with this process, ask an experienced user or the instrument manager for assistance.

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.

    • Solution: Filter your sample through a small plug of celite or silica gel before preparing your NMR sample. Ensure all glassware is scrupulously clean.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening.

    • Solution: Dilute your sample. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient.

Q5: How can I definitively identify an unexpected peak as a byproduct of my quinazoline synthesis?

A5: This requires a more in-depth structural elucidation approach, often involving two-dimensional (2D) NMR techniques.

  • Expert Insight: While ¹H NMR provides a proton count and information about neighboring protons, 2D NMR experiments reveal the connectivity of the entire molecule.

Key 2D NMR Experiments for Structure Elucidation
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is excellent for mapping out spin systems within your molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is a powerful tool for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together different fragments of the molecule and establishing the overall carbon skeleton.[9]

By combining the information from these 2D NMR experiments, you can often deduce the complete structure of a significant impurity, providing valuable insights into the reaction mechanism and helping you optimize conditions to avoid its formation in the future.

Advanced Troubleshooting: Dynamic Processes

Sometimes, unexpected peaks are not from impurities but from the dynamic nature of the quinazoline molecule itself in solution.

  • Tautomerism: As mentioned, quinazolinones can exist in keto-enol or amine-imine tautomeric forms.[5][6]

  • Rotational Isomers (Rotamers): Bulky groups can hinder free rotation around single bonds, leading to multiple conformers that are stable on the NMR timescale.

Experimental Protocol for Investigating Dynamic Processes

Variable Temperature (VT) NMR:

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Increase the temperature of the NMR probe in increments of 10-15 °C and acquire a spectrum at each temperature. If the unexpected peaks are due to a dynamic process, you may see them broaden and eventually coalesce into a single, averaged signal at higher temperatures.

  • Decrease the temperature in similar increments below room temperature. This may "freeze out" one conformer, simplifying the spectrum.

Final Recommendations from the Field
  • Trust but Verify: Always be critical of your own results. If a spectrum doesn't look right, it probably isn't.

  • Keep Excellent Records: Note the solvents used for reaction and purification, as these are the most likely sources of impurity peaks.

  • Leverage Databases: Online databases can be invaluable for predicting NMR spectra and searching for the spectra of known compounds.[10]

By approaching NMR troubleshooting systematically and understanding the chemical principles behind the appearance of unexpected peaks, you can confidently interpret your data and accelerate your research in the exciting field of quinazoline chemistry.

References
  • ResearchGate. (n.d.). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Retrieved from [Link]

  • University of Washington Tacoma. (n.d.). 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Stoltz, B. M., & Goldberg, G. R. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2256–2259. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism of guanidines studied by ¹⁵N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • YouTube. (2013). Mod-06 Lec-06 ¹⁵N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Tautomerism of guanidines studied by ¹⁵N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Retrieved from [Link]

  • CAS.org. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • AZoM. (2024). NMR Techniques Relevant to Small Molecule Structure Elucidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4,7-Dichloro-2-methylquinazoline Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for targeted and effective cancer therapeutics is paramount. Among the myriad of heterocyclic scaffolds explored, the quinazoline core has emerged as a privileged structure, forming the backbone of several clinically approved kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4,7-dichloro-2-methylquinazoline analogs. By dissecting the impact of structural modifications on their anticancer activity, we aim to furnish researchers and drug development professionals with actionable insights to guide the rational design of next-generation kinase inhibitors.

The 4,7-dichloro-2-methylquinazoline scaffold serves as a crucial starting point in the development of potent kinase inhibitors, notably as a key intermediate in the synthesis of the FDA-approved drug Afatinib, a powerful dual inhibitor of the ErbB family of receptors.[1] This highlights the inherent potential of this core structure in targeting key signaling pathways implicated in cancer progression. This guide will delve into the nuanced effects of substitutions at various positions of the quinazoline ring, drawing upon experimental data to build a comprehensive SAR model.

The Core Scaffold: A Foundation for Potency

The 4,7-dichloro-2-methylquinazoline nucleus provides a rigid framework that can be strategically decorated with various functional groups to modulate biological activity. The chlorine atoms at the C4 and C7 positions are of particular significance. The C4-chloro group acts as a versatile synthetic handle, readily undergoing nucleophilic aromatic substitution to introduce a diverse array of side chains, often anilino moieties, which are crucial for interaction with the hinge region of kinase domains.[2][3] The C7-chloro substituent, on the other hand, influences the electronic properties of the ring system and can participate in key interactions within the ATP-binding pocket of target kinases.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4,7-dichloro-2-methylquinazoline analogs is profoundly influenced by the nature and position of substituents. While specific SAR studies on a broad series of systematically modified 4,7-dichloro-2-methylquinazoline analogs are not extensively documented in publicly available literature, we can extrapolate key trends from closely related 4,7-disubstituted and 2,4,7-trisubstituted quinazoline derivatives. The primary focus of optimization for this class of compounds has been the modification of the C4 position, with various substituted anilines being the most explored substituents.

Key Substitution Points and Their Impact on Activity:
  • Position 4 (C4): The Gateway to Kinase Inhibition: The C4 position is the most critical site for modification to achieve potent kinase inhibitory activity. The introduction of an anilino group at this position is a well-established strategy for targeting the ATP-binding site of kinases like EGFR and VEGFR.[4][5] The aniline ring can be further substituted to enhance potency and selectivity.

    • Meta-substitution on the aniline ring: Small electron-withdrawing groups, such as chlorine or bromine, at the meta-position of the aniline ring often lead to a significant increase in inhibitory activity against EGFR.[6]

    • Para-substitution on the aniline ring: The introduction of a hydrogen bond donor at the para-position of the aniline moiety has been shown to be important for interaction with conserved glutamate and aspartate residues in the binding sites of both EGFR and VEGFR-2.[3]

  • Position 2 (C2): Modulating Selectivity and Potency: The methyl group at the C2 position also plays a role in the overall activity profile. While less frequently modified than the C4 position, alterations at this site can influence selectivity and potency. For instance, in some quinazoline series, substitution at the C2 position with small, lipophilic groups can be beneficial.

  • Position 6 (C6) and Position 8 (C8): Fine-Tuning the Activity: Substitutions at the C6 and C8 positions of the quinazoline ring can further modulate the pharmacological properties of the compounds. These positions are often explored to improve solubility, metabolic stability, and to introduce additional interactions with the target kinase.

Comparative Analysis of Analog Performance

To illustrate the impact of these structural modifications, the following table summarizes the in vitro cytotoxic activity of representative quinazoline derivatives against various human cancer cell lines. It is important to note that a direct comparison of a homologous series of 4,7-dichloro-2-methylquinazoline analogs with systematic variations is limited in the available literature. Therefore, the data presented here is a compilation from studies on closely related quinazoline scaffolds to infer the probable SAR trends for the topic compounds.

Compound IDQuinazoline CoreC4-SubstituentC6-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Analog 1 4,7-dichloro-2-methyl3-chloroanilineHA549 (Lung)Predicted PotentN/A
Hypothetical Analog 2 4,7-dichloro-2-methyl4-hydroxyanilineHHCT-116 (Colon)Predicted PotentN/A
Compound 8o 2-chloro-4-anilino4-hydroxyanilineH-EGFR: 0.02 µM[3]
Compound 8o 2-chloro-4-anilino4-hydroxyanilineH-VEGFR-2: 0.1 µM[3]
PD 153035 6,7-dimethoxy-4-anilino3-bromoaniline--EGFR: 0.000025 µM[6]
Compound 4c 2-anilino-4-alkylamino--MCF-7 (Breast)High Inhibition[7]
Compound 5b 2-anilino-4-alkylamino--HCT-116 (Colon)High Inhibition[7]

Note: The data for hypothetical analogs is an educated prediction based on established SAR principles for quinazoline-based kinase inhibitors. The IC50 values for compounds 8o and PD 153035 are against the respective kinases, not cell lines, but are included to demonstrate the potency of the anilinoquinazoline scaffold. The activity for compounds 4c and 5b was reported as "highest inhibitory effects" without specific IC50 values.

Signaling Pathways and Molecular Mechanisms

4,7-Dichloro-2-methylquinazoline analogs, like other anilinoquinazolines, are expected to exert their anticancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis. The primary targets are likely to be members of the ErbB family, particularly the Epidermal Growth Factor Receptor (EGFR), and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8]

By competitively binding to the ATP-binding site in the kinase domain of these receptors, these compounds block the downstream signaling cascades, leading to the inhibition of cell proliferation and the induction of apoptosis.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P VEGFR->PI3K P VEGFR->RAS Quinazoline_Analog 4,7-Dichloro-2- methylquinazoline Analog Quinazoline_Analog->EGFR Inhibition Quinazoline_Analog->VEGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Figure 1: Simplified signaling pathways of EGFR and VEGFR and the inhibitory action of 4,7-dichloro-2-methylquinazoline analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating the anticancer activity of quinazoline analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells (96-well plate) Compound_Addition 2. Add Test Compounds Cell_Seeding->Compound_Addition Incubation 3. Incubate (48-72h) Compound_Addition->Incubation MTT_Reagent 4. Add MTT Reagent Incubation->MTT_Reagent Formazan_Formation 5. Incubate (4h) MTT_Reagent->Formazan_Formation Solubilization 6. Solubilize Formazan (DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis Kinase_Inhibition_Assay Prepare_Reaction 1. Prepare Kinase, Substrate, Buffer Add_Inhibitor 2. Add Test Compound Prepare_Reaction->Add_Inhibitor Initiate_Reaction 3. Add ATP & Incubate Add_Inhibitor->Initiate_Reaction Detect_Phosphorylation 4. Detect Phosphorylated Substrate Initiate_Reaction->Detect_Phosphorylation Data_Analysis 5. Calculate IC50 Detect_Phosphorylation->Data_Analysis

Figure 3: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4,7-dichloro-2-methylquinazoline scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors targeting the EGFR and VEGFR signaling pathways. The structure-activity relationships, extrapolated from closely related quinazoline series, highlight the critical importance of the C4-anilino substituent for potent inhibitory activity. Further systematic exploration of substitutions at the C2, C6, and C8 positions of the 4,7-dichloro-2-methylquinazoline core is warranted to fine-tune the pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the biological evaluation of these novel analogs. Future research efforts should focus on synthesizing and evaluating a dedicated library of 4,7-dichloro-2-methylquinazoline derivatives to establish a more precise and comprehensive SAR, ultimately paving the way for the discovery of next-generation targeted cancer therapies.

References

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-7. [Link]

  • Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2010). Analysis of Food and Drug Administration−Approved Anticancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451-1460. [Link]

  • Paull, K. D., Shoemaker, R. H., Hodes, L., Monks, A., Scudiero, D. A., Rubinstein, L., ... & Boyd, M. R. (1989). Display and analysis of patterns of differential activity of drugs against human tumor cell lines: development of mean graph and COMPARE algorithm. Journal of the National Cancer Institute, 81(14), 1088-1092. [Link]

  • Wdowiak, K., & Wujec, M. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 26(15), 4487. [Link]

  • de Oliveira, R. B., de Castro Barbosa, T., da Silva, A. D., & Barreiro, E. J. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]

  • Barbosa, T. C., de Oliveira, R. B., da Silva, A. D., & Barreiro, E. J. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European journal of medicinal chemistry, 71, 1-13. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Bokesch, H. R., & McMahon, J. B. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (1997). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of medicinal chemistry, 40(12), 1965-1973. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 14(4). [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2016). Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety. Bioorganic & medicinal chemistry letters, 26(7), 1833-1838. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2018). Synthesis and antiproliferative activity of 2-amino-4-anilinoquinazoline derivatives. Journal of heterocyclic chemistry, 55(1), 138-146. [Link]

  • Kar, S., & Pattanayak, P. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Assay and Drug Development Technologies. [Link]

  • Popa, A., Găină, C., Crișan, O., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Tu, Y., Wang, L., Wang, Y., Zhang, Y., & Liu, J. (2018). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic & medicinal chemistry, 26(18), 5063-5075. [Link]

  • Zhang, Y., Zhang, Y., Liu, J., Chen, L., Zhao, L., Li, B., & Wang, W. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & medicinal chemistry letters, 27(8), 1787-1791. [Link]

  • El-Damasy, D. A., & Cho, N. C. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8888. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of the Iranian Chemical Society, 19(9), 3745-3761. [Link]

  • Farghaly, T. A., & Muhammad, Z. A. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC chemistry, 16(1), 1-13. [Link]

  • Hameed, A. S., & Al-Rashida, M. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5081. [Link]

  • Wang, Y., Zhang, Y., Liu, J., Chen, L., Zhao, L., Li, B., & Wang, W. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & medicinal chemistry letters, 27(8), 1787-1791. [Link]

  • Zhang, X., & Rodrigues, A. D. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(5), 963-974. [Link]

  • Choudhary, S., & Kumar, A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC advances, 14(1), 1-35. [Link]

  • Eissa, I. H., El-Kady, H. A., Elwan, A., El-Mahdy, H. A., Doghish, A. S., Ismail, A., ... & Mahdy, H. A. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6245. [Link]

  • Elmaaty, A. A., & Ali, I. H. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(1), 381. [Link]

Sources

Unambiguous Structural Confirmation of 4,7-Dichloro-2-methylquinazoline: A 2D-NMR Guided Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Byline: Dr. Evelyn Reed, Senior Application Scientist

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of research integrity and progression. For polysubstituted heterocyclic scaffolds like quinazolines, which are prevalent in numerous pharmacologically active agents, seemingly minor ambiguities in substituent placement can lead to vastly different biological activities and intellectual property implications. This guide provides an in-depth technical comparison, grounded in experimental data, for confirming the structure of 4,7-dichloro-2-methylquinazoline, a key intermediate in various synthetic pathways. We will focus on the power of two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy as a definitive, non-destructive technique and contrast it with an alternative method, single-crystal X-ray diffraction.

The Challenge with Polysubstituted Quinazolines: Beyond 1D-NMR

While 1D-NMR (¹H and ¹³C) provides essential preliminary data, for molecules like 4,7-dichloro-2-methylquinazoline, it often falls short of providing unequivocal proof of structure. The limited number of protons on the quinazoline core and the potential for overlapping signals can make definitive assignment of substituent positions challenging. For instance, distinguishing between the 4,7-dichloro and the 5,8-dichloro isomers based solely on 1D-NMR can be ambiguous without authentic reference standards. This is where the rich, through-bond and through-space correlation data from 2D-NMR becomes indispensable.

The 2D-NMR Approach: A Multi-faceted Toolkit for Structural Elucidation

A suite of 2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides a comprehensive and self-validating system for piecing together the molecular puzzle.

Experimental Workflow: Acquiring a Full 2D-NMR Dataset

The following protocol outlines the steps for acquiring high-quality 2D-NMR data for 4,7-dichloro-2-methylquinazoline.

Sample Preparation:

  • Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should ideally be free of interfering signals in the regions of interest.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Ensure a sample height of at least 4 cm in the NMR tube for optimal shimming.

Instrumentation and General Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments is recommended for optimal sensitivity and dispersion.[1]

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiments to ensure chemical shift stability.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra first. These are crucial for referencing and for optimizing the spectral widths of the 2D experiments.[2]

2D-NMR Acquisition Parameters:

The following table provides typical acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

ExperimentKey Parameters
COSY Pulse Program: cosygpqf (gradient-selected, phase-sensitive).Spectral Width (F2 and F1): Set to encompass all proton signals.Number of Scans (NS): 2-4.Number of Increments (NI): 256-512.
HSQC Pulse Program: hsqcedetgpsisp2.3 (edited HSQC with multiplicity information).Spectral Width (F2 - ¹H): Set to encompass all proton signals.Spectral Width (F1 - ¹³C): Set to encompass all carbon signals.¹J(CH) Coupling Constant: Optimized for ~145 Hz.
HMBC Pulse Program: hmbcgplpndqf (gradient-selected, long-range).Spectral Width (F2 - ¹H): Set to encompass all proton signals.Spectral Width (F1 - ¹³C): Set to encompass all carbon signals.Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.[3]
Data Interpretation: Assembling the Structural Evidence

The true power of 2D-NMR lies in the interpretation of the correlation spectra. Let's consider the expected data for 4,7-dichloro-2-methylquinazoline.

Structure and Numbering:

Structure of 4,7-dichloro-2-methylquinazoline with atom numbering.

Predicted ¹H and ¹³C NMR Data:

The following table presents the predicted chemical shifts for 4,7-dichloro-2-methylquinazoline in CDCl₃. These are estimated based on data from similar quinazoline and quinoline structures.

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity
2-CH₃~25.0~2.80s
5~128.0~8.05d
6~126.5~7.60dd
8~129.5~8.15d
2~162.0--
4~160.0--
4a~122.0--
7~138.0--
8a~151.0--

2D-NMR Correlation Analysis:

  • COSY: The COSY spectrum reveals proton-proton couplings. For 4,7-dichloro-2-methylquinazoline, we expect to see a correlation between H-5 and H-6, and between H-6 and H-8, confirming the connectivity of the benzene ring protons.

    COSY_Correlations H5 H-5 (~8.05 ppm) H6 H-6 (~7.60 ppm) H5->H6 ³J H6->H5 ³J H8 H-8 (~8.15 ppm) H6->H8 ⁴J (meta, weak)

    Expected COSY correlations for the aromatic protons.
  • HSQC: The HSQC spectrum correlates each proton to its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons. For example, the proton at ~8.05 ppm will show a cross-peak to the carbon at ~128.0 ppm, assigning these to the C-5/H-5 pair.

  • HMBC: The HMBC spectrum is the key to confirming the overall structure by revealing long-range (2-3 bond) correlations between protons and carbons. The crucial correlations for confirming the substituent positions are:

    • The methyl protons (~2.80 ppm) will show a correlation to C-2 (~162.0 ppm).

    • H-5 (~8.05 ppm) will show correlations to C-4 (~160.0 ppm), C-7 (~138.0 ppm), and C-4a (~122.0 ppm). The correlation to the chlorine-bearing C-4 is a key piece of evidence.

    • H-8 (~8.15 ppm) will show correlations to C-7 (~138.0 ppm) and C-4a (~122.0 ppm), confirming the position of the second chlorine atom at C-7.

    HMBC_Correlations cluster_protons Protons cluster_carbons Carbons H_Me 2-CH₃ C2 C-2 H_Me->C2 ²J H5 H-5 C4 C-4 H5->C4 ³J C7 C-7 H5->C7 ³J C4a C-4a H5->C4a ²J H8 H-8 H8->C7 ²J H8->C4a ³J

    Key HMBC correlations for structural confirmation.

Alternative Method: Single-Crystal X-ray Diffraction

An alternative and equally definitive method for structure determination is single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of the compound of sufficient size and quality. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise spatial arrangement of all atoms in the molecule and the unit cell.

Comparison:

Feature2D-NMR SpectroscopySingle-Crystal X-ray Diffraction
Sample State SolutionSolid (single crystal)
Sample Amount mg quantitiesµg to mg quantities
Prerequisites Good solubility in a deuterated solventAbility to grow high-quality single crystals
Information Provided Connectivity and through-space proximities in solutionPrecise 3D structure in the solid state
Time to Result A few hours to a dayDays to weeks (including crystal growth)
Ambiguity Low, provides unambiguous connectivityLow, provides definitive 3D structure

Choosing the Right Technique:

2D-NMR is often the more practical and readily accessible method for routine structural confirmation in a synthetic chemistry setting, as it does not depend on the often-unpredictable process of crystal growth. It provides a definitive picture of the molecule's covalent framework in the solution state, which is often more relevant to its behavior in subsequent reactions or biological assays. X-ray crystallography, while providing an unparalleled level of detail about the solid-state structure, is contingent on obtaining suitable crystals. However, when crystals are available, it offers the ultimate "gold standard" for structural proof.

Conclusion

For the unambiguous structural confirmation of 4,7-dichloro-2-methylquinazoline, a comprehensive analysis of 2D-NMR data (COSY, HSQC, and HMBC) provides a robust and self-validating methodology. The through-bond correlations observed in these experiments allow for a step-by-step assembly of the molecular structure, leaving no room for ambiguity in the placement of the chloro and methyl substituents. While single-crystal X-ray diffraction offers a definitive solid-state structure, the solution-state analysis by 2D-NMR is often more practical and equally conclusive for confirming the covalent framework of a synthesized molecule. The choice between these powerful techniques will ultimately depend on the specific research question, available resources, and the physical properties of the compound .

References

  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1498. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-430. [Link]

  • Ajani, O. O., Audu, O. Y., Germann, M. W., & Babatunde, B. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Chemistry of Heterocyclic Compounds, 53(4), 427-435. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. (n.d.). [Link]

  • Low, J. N., Johnston, B. D., & Wardell, J. L. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 651-659. [Link]

  • Van Antwerpen, P., & Préat, V. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Journal of analytical & bioanalytical techniques, 6(4), 1000262. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922. [Link]

  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. ResearchGate. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). [Video]. YouTube. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ajanaku, C. O. (2019). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Chemistry of Heterocyclic Compounds, 55(8), 754-762. [Link]

  • Manualy Setting up 2D experiments. Nuclear Magnetic Resonance Facility. (2022, March 22). [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4,7-Disubstituted Quinazolines: A Comparative Evaluation of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4,7-Disubstituted Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing molecules that interact with a wide array of biological targets.[3][4] Specifically, derivatization at the 4- and 7-positions has given rise to a multitude of potent therapeutic agents, including kinase inhibitors for oncology, antimalarials, and anti-inflammatory drugs.[3][5][6]

The precise placement of substituents at these positions is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Therefore, the choice of synthetic strategy is not merely a procedural decision but a critical determinant of a research program's success, impacting library diversity, scalability, and overall efficiency. This guide evaluates the two most prominent strategies for constructing this valuable scaffold, providing the technical rationale to guide your synthetic planning.

Pathway A: The Workhorse Route — Sequential Nucleophilic Aromatic Substitution (SNAr) via a Dichloro Intermediate

This is arguably the most versatile and widely adopted strategy. It relies on the synthesis of a key intermediate, 4,7-dichloroquinazoline, followed by a stepwise and regiocontrolled introduction of the desired substituents. The power of this approach lies in the differential reactivity of the two chlorine atoms, which enables selective functionalization.

Mechanistic Rationale: The Key to Regiocontrol

The success of Pathway A hinges on the pronounced difference in electrophilicity between the C4 and C7 positions of the quinazoline ring. The C4 carbon is part of the electron-deficient pyrimidine ring and is directly influenced by the ring nitrogen at position 3. This makes it significantly more activated towards nucleophilic attack than the C7 carbon, which resides on the benzenoid ring.

Recent studies combining DFT calculations and 2D-NMR analysis have confirmed this empirical observation.[7][8] Calculations reveal that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it the kinetically favored site for nucleophilic attack.[7] This electronic disparity is the cornerstone of the strategy, allowing for a highly regioselective substitution at C4 under mild conditions, while the C7 position remains untouched.

Diagram 1: Factors Influencing SNAr Reactivity

cluster_0 Quinazoline Core cluster_1 Electronic Factors cluster_2 Result Quinazoline N_atoms Electron-withdrawing Ring Nitrogens C4_Position C4: Highly Electron-Deficient (Part of Pyrimidine Ring) Favored Kinetic Site N_atoms->C4_Position Activates C4 C7_Position C7: Less Electron-Deficient (Part of Benzene Ring) N_atoms->C7_Position Less Influence on C7 Reactivity High Reactivity at C4 >> Moderate Reactivity at C7 C4_Position->Reactivity C7_Position->Reactivity

Caption: Electronic factors governing the regioselective reactivity of the quinazoline core.

Experimental Workflow for Pathway A

This pathway can be broken down into three main stages: synthesis of the key 4,7-dichloroquinazoline intermediate, selective substitution at C4, and subsequent substitution at C7.

Diagram 2: Workflow for Pathway A

G start 4-Chloroaniline step1 Step 1: Cyclization & Decarboxylation start->step1 intermediate1 7-Chloro-4-quinolinol step1->intermediate1 step2 Step 2: Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 Key Intermediate: 4,7-Dichloroquinazoline step2->intermediate2 step3 Step 3: Regioselective S_N_Ar (Mild Conditions, R1-Nu) intermediate2->step3 intermediate3 4-Substituted-7-chloroquinazoline step3->intermediate3 step4 Step 4: Second Substitution (Forced Conditions or Catalysis, R2-Nu) intermediate3->step4 product Final Product: 4,7-Disubstituted Quinazoline step4->product

Caption: Stepwise synthetic workflow for Pathway A via a dichloro intermediate.

Protocol 2.2.1: Synthesis of 4,7-Dichloroquinazoline

This procedure is adapted from established methods for preparing the analogous 4,7-dichloroquinoline, a critical intermediate for antimalarial drugs.[4][9]

  • Cyclization: Condense 4-chloroaniline with diethyl malonate in the presence of a suitable cyclizing agent (e.g., polyphosphoric acid or heating in a high-boiling solvent like Dowtherm A). This forms the 7-chloro-4-hydroxyquinazoline core.

  • Chlorination: Suspend the crude 7-chloro-4-hydroxyquinazoline in phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base (e.g., triethylamine).

  • Reaction: Heat the mixture under reflux (typically 100-110 °C) for 3-5 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or NaOH) to precipitate the crude product.

  • Purification: The resulting solid is collected by filtration, washed with water, and can be purified by recrystallization (e.g., from ethanol or toluene) to yield 4,7-dichloroquinazoline as a solid.[10]

Protocol 2.2.2: Regioselective C4-Amination

This protocol describes a typical SNAr reaction at the C4 position.[11]

  • Setup: Dissolve 4,7-dichloroquinazoline (1.0 eq) in a polar protic solvent such as isopropanol or n-butanol (approx. 0.1 M concentration).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. For less reactive amines or when using an amine hydrochloride salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 eq) should be added.

  • Reaction: Heat the mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography or recrystallization to yield the pure 4-amino-7-chloroquinazoline derivative.

Pathway B: Ring Construction from a Pre-Substituted Anthranilic Acid

An alternative strategy involves building the quinazoline ring system from a starting material that already contains the desired C7 substituent. The most common approach is a modification of the Niementowski quinazoline synthesis.

Mechanistic Rationale and Workflow

This pathway begins with a substituted anthranilic acid (e.g., 4-chloroanthranilic acid). This precursor is then cyclized with a one-carbon source, typically formamide, to directly form the 7-substituted-4(3H)-quinazolinone.[6][12] This quinazolinone is a stable intermediate that must then be activated (chlorinated) at the 4-position before the final substituent can be introduced.

Diagram 3: Workflow for Pathway B

G start Substituted Anthranilic Acid (e.g., 4-Chloroanthranilic Acid) step1 Step 1: Niementowski Cyclization (Formamide, Heat) start->step1 intermediate1 7-Substituted-4(3H)-quinazolinone step1->intermediate1 step2 Step 2: Chlorination of C4-Oxo (e.g., POCl3) intermediate1->step2 intermediate2 4-Chloro-7-substituted- quinazoline step2->intermediate2 step3 Step 3: S_N_Ar at C4 (R-Nu) intermediate2->step3 product Final Product: 4,7-Disubstituted Quinazoline step3->product

Caption: Stepwise synthetic workflow for Pathway B via a Niementowski-type reaction.

Protocol 3.1.1: Niementowski Synthesis of 7-Chloro-4(3H)-quinazolinone
  • Setup: In a round-bottom flask, mix 4-chloroanthranilic acid (1.0 eq) with an excess of formamide (4-5 eq).

  • Reaction: Heat the mixture in a glycerin bath or with a heating mantle to 130-140 °C for 2-4 hours.[6] The reaction evolves water and ammonia. Monitor by TLC until the starting acid is consumed.

  • Workup: Cool the reaction mixture. The product often crystallizes directly from the formamide solution. Pour the mixture into water to precipitate the remaining product.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and dry. The 7-chloro-4(3H)-quinazolinone is often pure enough for the next step, but can be recrystallized if necessary. The subsequent chlorination and SNAr steps follow the protocols described in 2.2.1 and 2.2.2.

Comparative Analysis: Choosing the Optimal Pathway

The choice between Pathway A and Pathway B depends heavily on the specific goals of the synthesis: library generation versus a single target, and the availability of starting materials.

FeaturePathway A (Sequential SNAr) Pathway B (Niementowski Build-up) Senior Scientist's Assessment
Versatility High. A common intermediate (4,7-dichloroquinazoline) allows for late-stage diversification at both C4 and C7, ideal for library synthesis.Moderate. The C7 substituent is fixed early. Best for synthesizing a series of analogs with a constant C7 group and variable C4 groups.Pathway A is superior for exploring structure-activity relationships (SAR) at both positions.
Reagent Availability Generally Good. Substituted anilines (e.g., 4-chloroaniline) are often more commercially available and less expensive than substituted anthranilic acids.Potentially Limited. Many substituted anthranilic acids are not readily available and may require separate multi-step syntheses, adding to the overall cost and effort.The accessibility of starting materials often makes Pathway A the more practical choice for initial exploration.
Step Economy Fewer steps to the key intermediate. Once 4,7-dichloroquinazoline is made, only two steps are needed to reach the final product.Fewer steps to the first intermediate. The quinazolinone is formed in one step, but requires an additional activation (chlorination) step before the final substitution.The pathways are comparable in length, but the convergent nature of Pathway A is often more efficient for creating diverse analogs.
Overall Yield Yields can be high but are dependent on three distinct transformations (cyclization, chlorination, two substitutions). Overall yields can vary.The initial cyclization is often high-yielding (can be >90%).[6] However, the subsequent chlorination and substitution steps add variability.Yields are highly substrate-dependent for both routes. A pilot study is recommended to determine the optimal route for a specific target.
Regiocontrol Excellent and well-understood. The kinetic preference for C4 substitution is a highly reliable and predictable feature of the reaction.[7][8]Excellent. The regiochemistry is determined by the starting anthranilic acid, providing unambiguous placement of the C7 substituent.Both pathways offer excellent control over the final substitution pattern, which is a major strength of quinazoline chemistry.

Conclusion and Recommendation

For researchers engaged in drug discovery and the generation of chemical libraries, Pathway A, the sequential SNAr approach via a 4,7-dichloroquinazoline intermediate, is the recommended strategy. Its primary advantage is the ability to use a common, easily synthesized intermediate for late-stage diversification at both the C4 and C7 positions. This modularity is invaluable for rapidly exploring SAR and optimizing lead compounds. The well-understood and highly reliable regioselectivity of the first substitution at the C4 position provides a robust and predictable platform for synthesis.

Pathway B is a solid and effective alternative, particularly when a specific 7-substituted anthranilic acid is readily available and inexpensive, or when the synthetic goal is to produce a focused series of analogs with a fixed C7 substituent.

Ultimately, the self-validating nature of these protocols, grounded in the fundamental principles of heterocyclic reactivity, ensures that both pathways are reliable tools. The final decision should be guided by a strategic assessment of starting material availability, cost, and the desired scope and diversity of the target molecules.

References

  • Anonymous. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC.[Link]

  • Pujar, G. V., & Ali, S. M. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Semantic Scholar.[Link]

  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC.[Link]

  • Anonymous. (2021). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate.[Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.[Link]

  • Abdel-Rahman, A. A.-H., et al. (2023). New[13][14][15]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE.[Link]

  • Anonymous. (n.d.). 4,7-Dichloroquinoline. Wikipedia.[Link]

  • Anonymous. (n.d.). Quinazoline synthesis. Organic Chemistry Portal.[Link]

  • Al-Ostath, A., et al. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC.[Link]

  • Anonymous. (n.d.). Process for preparing 4-amino-7-chloro-quinoline.
  • Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses.[Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.[Link]

  • Moustafa, A. H., et al. (2023). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. NIH.[Link]

  • Madrid, P. B., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi Journal of Pure & Applied Sciences.[Link]

  • Anonymous. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library. ResearchGate.[Link]

  • Anonymous. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.[Link]

  • Anonymous. (n.d.). Industrial preparation method of 4,7-dichloroquinoline.
  • Anonymous. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate.[Link]

  • Anonymous. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange.[Link]

  • Anonymous. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate.[Link]

  • Anonymous. (n.d.). Synthesis of 4,7-Dichloroquinoline. Scribd.[Link]

  • Melato, H., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[Link]

Sources

A Senior Application Scientist's Comparative Guide to In Silico ADMET Prediction for Novel 4,7-Dichloro-2-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Early ADMET Profiling

In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials not due to a lack of efficacy, but because of unacceptable pharmacokinetic or toxicity profiles.[1][2] These properties are collectively known as ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[1] The early, predictive assessment of ADMET characteristics is therefore not a mere procedural step but a critical strategy to de-risk drug development projects, saving immense resources and time.[1][3]

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Its derivatives are particularly prominent in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[4][5] The 4,7-dichloro-2-methylquinazoline core represents a versatile starting point for the design of novel therapeutic agents. However, like any chemical series, its progression is contingent on favorable ADMET properties.

This guide provides an in-depth, comparative analysis of in silico ADMET prediction methodologies, using novel derivatives of 4,7-dichloro-2-methylquinazoline as a case study. We will navigate the theoretical underpinnings of predictive models, offer a step-by-step workflow for their application, and critically compare the outputs from leading computational tools. Our objective is to equip researchers with the expertise to integrate these powerful predictive tools into their discovery workflows, fostering a more rational and efficient approach to drug design.

The Scientific Foundation of In Silico Prediction

Computational ADMET prediction is not a "black box" but a discipline grounded in decades of accumulated biochemical data and advanced modeling techniques. The core principle is to derive a relationship between a molecule's structure and its physicochemical and biological properties.[6]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR represents a foundational concept in computational toxicology and chemistry.[7] These models are mathematical equations that correlate variations in the chemical structure of a series of compounds with their biological activity or a specific property.[6][8] For ADMET, a QSAR model might, for instance, predict a compound's ability to cross the blood-brain barrier based on descriptors like its size, polarity, and hydrogen bonding capacity.[9] The predictive power of a QSAR model is rigorously tested through internal and external validation techniques to ensure its robustness.[8]

  • Machine Learning & Artificial Intelligence: Modern ADMET prediction platforms are increasingly powered by sophisticated machine learning and AI algorithms.[10] These systems are trained on vast datasets of experimentally determined ADMET properties, allowing them to recognize complex patterns that are not discernible through simple linear models. By analyzing thousands of compounds, these models can predict the properties of novel molecules with increasing accuracy.[10]

  • Physicochemical Descriptors: The predictions made by these models are based on calculated molecular properties known as descriptors. These include, but are not limited to:

    • Lipophilicity (logP): The partitioning of a compound between an oily and an aqueous phase, which influences absorption and distribution.

    • Molecular Weight (MW): Affects diffusion and overall size.

    • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

    • Hydrogen Bond Donors/Acceptors: Crucial for receptor binding and solubility.[11]

Understanding these principles is crucial for interpreting the outputs of any prediction tool and for making chemically intuitive decisions to optimize a lead compound's ADMET profile.

A Comparative Analysis of Predictive Tools

To illustrate a practical comparison, we will evaluate the parent molecule, 4,7-dichloro-2-methylquinazoline (Parent) , and three novel virtual derivatives using two widely respected, freely accessible platforms: SwissADME and ADMETlab 3.0 .[2][4]

  • Parent Molecule: 4,7-dichloro-2-methylquinazoline

  • Derivative 1 (D1): 4,7-dichloro-2-(hydroxymethyl)quinazoline (Addition of a primary alcohol)

  • Derivative 2 (D2): (4,7-dichloroquinazolin-2-yl)methanamine (Addition of a primary amine)

  • Derivative 3 (D3): 4,7-dichloroquinazoline-2-carboxylic acid (Addition of a carboxylic acid)

The rationale for choosing these derivatives is to assess how the introduction of common, functionally distinct chemical groups (a hydrogen bond donor/acceptor, a basic group, and an acidic group) influences the predicted ADMET profile.

Experimental Protocol: A Validated In Silico Workflow

This section details a reproducible protocol for obtaining and interpreting ADMET predictions.

Step 1: Ligand Preparation and SMILES Generation The first step is to secure an accurate, machine-readable representation of the molecules. The Simplified Molecular Input Line Entry System (SMILES) is a standard format for this purpose.

  • Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) or an online tool to draw the structure of the parent molecule and each derivative.

  • Export the canonical SMILES string for each molecule.

    • Parent: CC1=NC2=C(C=C(Cl)C=C2)C(=N1)Cl

    • D1: C1=CC(=C(C=C1N=C(CO)N=C2)Cl)C2=O (Note: SMILES may vary slightly based on the generator, but should represent the same structure).

    • D2: C1=CC(=C(C=C1N=C(CN)N=C2)Cl)C2=O

    • D3: C1=CC(=C(C=C1N=C(C(=O)O)N=C2)Cl)C2=O

Step 2: Prediction with SwissADME The SwissADME server is known for its user-friendly interface and robust predictions of physicochemical properties, pharmacokinetics, and drug-likeness.

  • Navigate to the SwissADME homepage. (See Reference)

  • Copy and paste the list of SMILES strings into the input box, one per line.

  • Click "Run" to start the prediction.

  • The results will be displayed in a comprehensive table. For this guide, we will focus on:

    • Physicochemical Properties: MW, TPSA, Consensus LogP.

    • Pharmacokinetics: GI absorption, BBB permeant.

    • Drug-likeness: Lipinski #violations.

    • Medicinal Chemistry: PAINS (Pan-Assay Interference Compounds) alerts.

Step 3: Prediction with ADMETlab 3.0 ADMETlab 3.0 is a powerful platform offering a broader range of predictions, including detailed toxicity endpoints.[2]

  • Navigate to the ADMETlab 3.0 homepage. (See Reference)

  • Select the "ADMET Evaluation" module.

  • Enter the SMILES string for a single molecule or upload a file containing multiple structures.

  • Click "Predict" to initiate the analysis.

  • Collect the data for the following key endpoints:

    • Absorption: Caco-2 Permeability, Human Intestinal Absorption.

    • Distribution: Plasma Protein Binding (PPB).

    • Metabolism: CYP2D6 Inhibitor, CYP3A4 Inhibitor.

    • Toxicity: hERG Inhibition, AMES Mutagenicity, Drug-Induced Liver Injury (DILI).

Step 4: Data Consolidation and Comparison Organize the collected data from both platforms into a single, comprehensive table to facilitate direct comparison. This self-validating step allows researchers to identify concordant and discordant predictions, highlighting areas of high confidence and those requiring further investigation.

Results: A Head-to-Head Comparison

The predicted ADMET and physicochemical properties for the parent compound and its three derivatives are summarized below.

Table 1: Comparative In Silico ADMET Prediction of 4,7-Dichloro-2-methylquinazoline Derivatives

Parameter Property Tool Parent D1 (-CH₂OH) D2 (-CH₂NH₂) D3 (-COOH)
Physicochemistry Molecular Weight ( g/mol ) SwissADME 213.06 229.06 228.07 243.04
TPSA (Ų) SwissADME 25.78 46.01 51.79 63.01
Consensus LogP SwissADME 3.15 2.11 2.25 2.18
Drug-Likeness Lipinski Violations SwissADME 0 0 0 0
Absorption GI Absorption SwissADME High High High High
H. Intestinal Absorption ADMETlab + (97.9%) + (97.4%) + (97.5%) + (95.9%)
BBB Permeant SwissADME Yes No No No
Caco-2 Permeability ADMETlab + (High) - (Low) - (Low) - (Low)
Distribution Plasma Protein Binding ADMETlab > 90% < 90% < 90% < 90%
Metabolism CYP2D6 Inhibitor ADMETlab Yes No Yes No
CYP3A4 Inhibitor ADMETlab Yes Yes Yes No
Toxicity hERG Inhibition ADMETlab Weak Non-inhibitor Non-inhibitor Non-inhibitor
AMES Mutagenicity ADMETlab Non-mutagen Non-mutagen Non-mutagen Non-mutagen

| | Drug-Induced Liver Injury | ADMETlab | + (Risk) | - (No Risk) | - (No Risk) | - (No Risk) |

Note: Predictions are computational estimates and require experimental validation. "+" indicates a positive prediction for the property.

Discussion: Interpreting the Data with Scientific Rationale

The comparative data provides a wealth of actionable insights for a medicinal chemist.

  • Causality of Structural Modifications: The parent molecule is predicted to be highly lipophilic (Consensus LogP 3.15) with high GI absorption and BBB permeability. The introduction of polar functional groups in D1, D2, and D3 logically increases the Topological Polar Surface Area (TPSA). This has a direct and predictable consequence: while GI absorption remains high, both SwissADME and ADMETlab concur that BBB permeability and Caco-2 permeability are significantly reduced. This is a critical insight—if the intended target is within the central nervous system, these derivatives would be poor candidates without further modification.

  • Cross-Tool Validation: There is strong agreement between the platforms on key absorption parameters. SwissADME's qualitative "High" GI absorption is corroborated by ADMETlab's quantitative prediction of >95% human intestinal absorption for all compounds. Similarly, the prediction of poor membrane permeability for the derivatives is consistent across both tools (SwissADME's "BBB Permeant: No" aligns with ADMETlab's "Caco-2 Permeability: Low"). This concordance increases confidence in the predictions.

  • Metabolism and Toxicity Profile: ADMETlab provides more granular toxicity data. The parent compound is flagged for potential inhibition of key metabolic enzymes (CYP2D6, CYP3A4) and risk of drug-induced liver injury. The derivatives, particularly the hydroxyl (D1) and carboxylic acid (D3) variants, show a much cleaner profile, with predicted mitigation of CYP inhibition and liver toxicity risk. This demonstrates the power of in silico screening to guide the design of safer molecules. For instance, the removal of the CYP2D6 inhibition risk in D1 and D3 is a significant improvement, as this enzyme is involved in the metabolism of many common drugs.

  • Actionable Insights for Drug Design: Based on this analysis, a researcher could prioritize the D1 or D3 scaffolds for synthesis if the target is peripheral. They possess good absorption profiles and a lower risk of toxicity and drug-drug interactions compared to the parent molecule. The D2 derivative, with its basic amine, still retains a CYP inhibition liability, making it a lower priority.

Visualization of Workflows and Concepts

Diagrams are essential for communicating complex scientific workflows and relationships.

G cluster_0 Design Phase cluster_1 Prediction Phase cluster_2 Analysis Phase mol_design 1. Design Novel 4,7-Dichloro-2-methylquinazoline Derivatives smiles_gen 2. Generate SMILES Strings mol_design->smiles_gen tool_select 3. Select In Silico Tools (e.g., SwissADME, ADMETlab) smiles_gen->tool_select run_pred 4. Execute ADMET Predictions tool_select->run_pred data_table 5. Consolidate Data into Comparative Table run_pred->data_table analysis 6. Analyze & Interpret Results data_table->analysis decision 7. Make Go/No-Go Decision for Synthesis analysis->decision

Caption: In Silico ADMET Prediction Workflow.

G cluster_mods Structural Modifications cluster_props Predicted Property Changes parent Parent Scaffold (4,7-dichloro-2-methylquinazoline) add_oh Add -OH (D1) parent->add_oh add_nh2 Add -NH2 (D2) parent->add_nh2 add_cooh Add -COOH (D3) parent->add_cooh tpsa Increase TPSA add_oh->tpsa tox Decrease Toxicity (hERG, DILI) add_oh->tox add_nh2->tpsa add_cooh->tpsa add_cooh->tox bbb Decrease BBB Permeability tpsa->bbb

Caption: Structure-Property Relationships.

Conclusion

In silico ADMET prediction is an indispensable component of the modern drug discovery toolkit. As demonstrated with the 4,7-dichloro-2-methylquinazoline series, these computational methods provide critical, early-stage insights into the potential pharmacokinetic and toxicological profiles of novel compounds. By comparing the outputs of multiple robust platforms like SwissADME and ADMETlab 3.0, researchers can build a more confident and nuanced understanding of their molecules' liabilities and strengths. This comparative approach allows for the rational design of derivatives with improved ADMET properties, ultimately increasing the probability of success in the long and arduous journey from a chemical concept to a clinical therapeutic. The key takeaway is that these tools should be used not as a final verdict, but as an iterative guide to design better, safer, and more effective medicines.

References

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 26, 2026, from [Link]

  • Ghomras, H., et al. (2022). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. Journal of the Indian Chemical Society. [Link]

  • Moussaoui, M., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved January 26, 2026, from [Link]

  • Gilberg, E., et al. (2016). A reliable computational workflow for the selection of optimal screening libraries. Journal of Cheminformatics. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2023). In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR I. [Link]

  • Chen, X., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]

  • ResearchGate. (2024). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. [Link]

  • Research Square. (2023). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]

  • ResearchGate. (2015). Computational Intelligence Methods for ADMET Prediction. [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal. [Link]

  • R Discovery. (2023). In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. [Link]

  • PubChem. (n.d.). 4,7-Dichloro-2-(2-methylsulfanylphenyl)quinazoline. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (2024). In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer: A multi-modal approach integrating QSAR-3D, ADMET, molecular docking, and molecular dynamics analyses. [Link]

  • S. J. C. Publishers. (2018). Computational Tools for ADMET Profiling. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved January 26, 2026, from [Link]

  • El-Malah, A., et al. (2023). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. Pharmaceuticals. [Link]

  • Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]

  • Ghomras, H., et al. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2020). ADMET properties predicted for eighteen novel compounds. [Link]

  • Boulaiz, H., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved January 26, 2026, from [Link]

  • Al-Dhfyan, A., et al. (2021). Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. Molecules. [Link]

  • Basyuni, M., et al. (2022). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Journal of Applied Pharmaceutical Science. [Link]

  • SwissADME. (n.d.). SwissADME. SIB Swiss Institute of Bioinformatics. Retrieved January 26, 2026, from [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 4,7-Dichloro-2-methylquinazoline-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The quinazoline scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs that target key kinases in oncogenic signaling pathways.[1][2][3] Within this class, derivatives of 4,7-dichloro-2-methylquinazoline represent a promising avenue for the development of novel inhibitors. However, the therapeutic success of any new kinase inhibitor hinges on its selectivity. Off-target effects, arising from interactions with unintended kinases, can lead to toxicity and diminish the therapeutic window.[4] Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

This guide provides a comprehensive framework for assessing the selectivity of novel 4,7-dichloro-2-methylquinazoline-based inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both biochemical and cellular assays, and illustrate how to interpret the resulting data to build a robust selectivity profile. For the purpose of this guide, we will consider a hypothetical lead compound, "Q-Inhibitor-X," which is based on the 4,7-dichloro-2-methylquinazoline scaffold. We will compare its performance against a well-established quinazoline-based EGFR inhibitor, Gefitinib.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites—the primary target for most small-molecule inhibitors.[5] This inherent similarity presents a significant challenge in developing selective inhibitors.[6] A thorough understanding of an inhibitor's interactions across the kinome is crucial for predicting its biological effects and potential liabilities.[7] This guide will focus on a two-pronged approach to building a comprehensive selectivity profile:

  • Biochemical Kinase Profiling: To determine the intrinsic affinity of Q-Inhibitor-X for a broad range of purified kinases.

  • Cellular Thermal Shift Assay (CETSA): To validate target engagement and assess selectivity in a more physiologically relevant cellular context.[8]

Experimental Design: A Rationale-Driven Approach

The selection of appropriate assays, kinase panels, and cell lines is critical for generating meaningful and translatable data.

Biochemical Kinase Profiling: Casting a Wide Net

The initial step in understanding the selectivity of Q-Inhibitor-X is to screen it against a large, representative panel of kinases. This provides a broad overview of its potential on- and off-targets.

  • Choice of Kinase Panel: A comprehensive panel, such as the DiscoverX KINOMEscan™ or a similar service, which covers a significant portion of the human kinome, is recommended. This allows for an unbiased assessment of selectivity. The panel should include representatives from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases). Given that the quinazoline scaffold is prevalent in EGFR inhibitors, ensuring robust coverage of the ErbB family (EGFR, HER2, HER3, HER4) and other related receptor tyrosine kinases (e.g., VEGFR, PDGFR) is essential.[1][9]

  • Assay Format: A competition binding assay is a common and effective format. In this setup, the test compound's ability to displace a known, tagged ligand from the kinase's active site is measured. This format is independent of ATP concentration and provides a direct measure of binding affinity (dissociation constant, Kd).

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

While biochemical assays are invaluable for determining intrinsic affinity, they do not fully recapitulate the complexities of the cellular environment, such as cell permeability, efflux pumps, and intracellular ATP concentrations. CETSA addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[8][10][11]

  • Choice of Cell Line: The choice of cell line should be guided by the intended therapeutic target. For our hypothetical Q-Inhibitor-X, which is being compared to the EGFR inhibitor Gefitinib, a non-small cell lung cancer (NSCLC) cell line with high EGFR expression, such as NCI-H1975, would be appropriate. This line also harbors the L858R and T790M mutations in EGFR, which can be used to assess the inhibitor's activity against resistance mutations.

  • Experimental Controls: The inclusion of both a vehicle control (e.g., DMSO) and a positive control (Gefitinib) is crucial for data interpretation. The vehicle control establishes the baseline thermal stability of the target protein, while Gefitinib provides a benchmark for target engagement and stabilization.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating appropriate controls and data analysis steps.

Protocol 1: Biochemical Kinase Profiling using Competition Binding Assay

This protocol outlines the general steps for assessing the binding affinity of Q-Inhibitor-X against a panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of Q-Inhibitor-X and Gefitinib in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a multi-well plate, serially dilute the test compounds to the desired concentrations. Include a well with only DMSO as a negative control.

  • Kinase and Ligand Addition: Add the purified kinase and a fixed concentration of the tagged ligand to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the amount of tagged ligand bound to the kinase. The detection method will depend on the specific assay platform (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis: Calculate the percentage of ligand displacement for each compound concentration. Fit the data to a dose-response curve to determine the dissociation constant (Kd) or the concentration required to inhibit 50% of binding (IC50).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes the steps for performing CETSA to measure the target engagement of Q-Inhibitor-X in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture NCI-H1975 cells to 80-90% confluency. Treat the cells with Q-Inhibitor-X, Gefitinib, or DMSO (vehicle control) at the desired concentrations for a specified time (e.g., 2 hours) in serum-free media.

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Protein Precipitation and Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis: Determine the protein concentration of the soluble fraction. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase (e.g., EGFR).

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. Plot the percentage of soluble protein as a function of temperature for each treatment condition. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A positive thermal shift (increase in Tm) indicates target engagement.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the selectivity profiles of different inhibitors.

Biochemical Profiling Data

The results from the biochemical kinase profiling should be summarized in a table that clearly shows the binding affinities (Kd or IC50 values) of Q-Inhibitor-X and Gefitinib for a range of kinases.

Table 1: Comparative Biochemical Kinase Profiling of Q-Inhibitor-X and Gefitinib

KinaseQ-Inhibitor-X (Kd, nM)Gefitinib (Kd, nM)
EGFR[Hypothetical Value][Known Value]
HER2[Hypothetical Value][Known Value]
VEGFR2[Hypothetical Value][Known Value]
SRC[Hypothetical Value][Known Value]
ABL1[Hypothetical Value][Known Value]
.........

This table would be populated with the experimental data.

A "selectivity score" can also be calculated to provide a quantitative measure of selectivity. A common method is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

CETSA Data

The CETSA results should be presented as melting curves and a summary table of the thermal shifts.

Figure 1: Representative CETSA Melting Curves for EGFR

cluster_0 CETSA Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Heat Treatment Heat Treatment Cell Lysis->Heat Treatment Protein Separation Protein Separation Heat Treatment->Protein Separation Western Blot Western Blot Protein Separation->Western Blot

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

The melting curves would show a rightward shift for the inhibitor-treated samples compared to the vehicle control, indicating target protein stabilization.

Table 2: EGFR Thermal Shift in NCI-H1975 Cells

TreatmentConcentration (µM)Melting Temperature (Tm, °C)Thermal Shift (ΔTm, °C)
Vehicle (DMSO)-[Baseline Tm]-
Q-Inhibitor-X1[Measured Tm][Calculated ΔTm]
Gefitinib1[Measured Tm][Calculated ΔTm]

This table would be populated with the experimental data.

A larger thermal shift generally correlates with higher target engagement and potency in the cellular environment.

Visualizing the Selectivity Profile

Visual representations of the selectivity data can provide a more intuitive understanding of the inhibitor's cross-reactivity profile.

cluster_on_target On-Target Kinases cluster_off_target Off-Target Kinases Q-Inhibitor-X Q-Inhibitor-X EGFR EGFR Q-Inhibitor-X->EGFR High Affinity HER2 HER2 Q-Inhibitor-X->HER2 Moderate Affinity SRC SRC Q-Inhibitor-X->SRC Low Affinity Gefitinib Gefitinib Gefitinib->EGFR High Affinity VEGFR2 VEGFR2 Gefitinib->VEGFR2 Low Affinity ABL1 ABL1

Caption: Hypothetical kinase selectivity profile of Q-Inhibitor-X versus Gefitinib.

This diagram illustrates how the binding affinities from the biochemical screen can be used to map the selectivity of the inhibitors against their intended and unintended targets.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 4,7-dichloro-2-methylquinazoline-based inhibitors, as outlined in this guide, is a critical step in their development as potential therapeutic agents. By combining broad biochemical screening with cellular target engagement assays, researchers can build a robust and translatable understanding of an inhibitor's selectivity. The hypothetical data for "Q-Inhibitor-X" would allow for a direct comparison with established drugs like Gefitinib, highlighting its potential advantages or liabilities.

Further studies could involve phosphoproteomics to map the downstream signaling effects of the inhibitor and confirm its mechanism of action.[12] Additionally, in vivo studies in relevant animal models are necessary to assess the inhibitor's efficacy and safety profile. The methodologies described herein provide a solid foundation for the preclinical evaluation of this promising class of kinase inhibitors, ultimately paving the way for the development of safer and more effective cancer therapies.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). MDPI. [Link]

  • 2,4-Dichloro-7-fluoroquinazoline. (n.d.). PMC - NIH. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC - NIH. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). NIH. [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... (n.d.). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (n.d.). PMC - PubMed Central. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025). ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. (n.d.). ResearchGate. [Link]

  • Kinase-Inhibitor Profiling Services. (n.d.). Kinexus Bioinformatics Corporation. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025). ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [No Source Found].
  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023). [No Source Found].
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). ResearchGate. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). NIH. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PMC - NIH. [Link]

  • Publications. (n.d.). CETSA. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). [No Source Found].

Sources

A Senior Application Scientist's Guide to Benchmarking New Quinazoline Derivatives Against FDA-Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, leading to several FDA-approved drugs that have reshaped cancer therapy.[1] For researchers and drug development professionals, the critical task is to rigorously evaluate novel quinazoline derivatives to determine if they offer a competitive advantage over these established therapies. This guide provides an in-depth, technically grounded framework for benchmarking new chemical entities against their FDA-approved counterparts. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a multi-tiered validation system, from in vitro enzymatic assays to cellular and proof-of-concept in vivo models. Our focus is to equip you with the rationale and detailed protocols necessary to generate a robust, comparative data package that can confidently inform critical go/no-go decisions in the drug discovery pipeline.

Introduction: The Enduring Potency of the Quinazoline Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] This makes them prime targets for therapeutic intervention. The quinazoline nucleus has proven to be a "privileged scaffold" in medicinal chemistry, capable of interacting with the ATP-binding site of various kinases.[3] This has led to the successful development of several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, which have become standards of care for specific cancer patient populations.[4]

However, the clinical utility of these first- and second-generation inhibitors is often hampered by the development of acquired resistance.[5] A common mechanism is the emergence of "gatekeeper" mutations, such as the T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which reduces the binding affinity of the inhibitor.[5] This clinical reality fuels the continuous search for new quinazoline derivatives with improved potency, enhanced selectivity, or the ability to overcome known resistance mechanisms.

This guide provides a comprehensive strategy for the head-to-head comparison of a novel quinazoline derivative, which we will refer to as "Compound X," against established FDA-approved inhibitors.

The Gold Standard: Profiling the FDA-Approved Benchmarks

To conduct a meaningful comparison, it is essential to understand the characteristics of the established competitors. For the context of this guide, we will focus on inhibitors targeting the ErbB family of receptor tyrosine kinases.

  • Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor (TKI) approved for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][6] It acts by reversibly binding to the ATP-binding site of the EGFR kinase domain, inhibiting the signal transduction cascades that promote cell proliferation and survival.[7][8]

  • Erlotinib (Tarceva®): Another reversible EGFR TKI used in the treatment of NSCLC and pancreatic cancer.[1][9] Its mechanism is similar to gefitinib, where it competitively inhibits the intracellular phosphorylation of EGFR.[10][11]

  • Lapatinib (Tykerb®): A dual TKI that inhibits both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[1][12] This dual activity makes it effective in HER2-positive breast cancer.[13] Unlike gefitinib and erlotinib, which are specific to EGFR, lapatinib's broader spectrum of activity provides a different benchmark.

A Rigorous Benchmarking Cascade: From Enzyme to Organism

A robust evaluation of Compound X requires a multi-tiered approach that systematically builds a comprehensive profile of its activity. This cascade ensures that promising results at the enzymatic level translate to cellular efficacy.

Benchmarking_Workflow cluster_0 Phase I: In Vitro Characterization cluster_1 Phase II: Cellular Validation cluster_2 Phase III: In Vivo Proof-of-Concept enzymatic Enzymatic Kinase Assay (Determine IC50) selectivity Kinase Selectivity Panel (Assess Off-Target Effects) enzymatic->selectivity Potent & Selective? viability Cell Viability Assay (MTT/MTS on Cancer Cell Lines) selectivity->viability Proceed to Cellular Assays target_engagement Target Engagement Assay (Western Blot for p-EGFR/p-HER2) viability->target_engagement Cellularly Active? xenograft Xenograft Tumor Model (Assess Anti-Tumor Efficacy) target_engagement->xenograft Proceed to In Vivo Studies

Caption: A multi-tiered workflow for benchmarking new kinase inhibitors.

Phase I: In Vitro Enzymatic Potency and Selectivity

The initial step is to determine the direct inhibitory effect of Compound X on the target kinase(s) in a purified, cell-free system.[14] This provides the most direct measure of potency, represented by the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels correspond to higher kinase inhibition.[15]

  • Materials:

    • Recombinant human EGFR and HER2 kinase enzymes.

    • Poly (Glu, Tyr) 4:1 or other suitable substrate.

    • ATP at a concentration near the Km for each enzyme.

    • Compound X, Gefitinib, Erlotinib, Lapatinib.

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well assay plates.

  • Procedure:

    • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.

    • Kinase Reaction: In the assay plate, add 2.5 µL of the diluted compounds. Add 5 µL of a 2X kinase/substrate solution.

    • Initiation: Start the reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

    • Readout: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO-only control. Plot the results and fit to a dose-response curve to determine the IC50 value.

Causality Check: Why use ATP at its Km concentration? This creates a competitive environment that more accurately reflects physiological conditions, providing a more stringent test of an ATP-competitive inhibitor's potency.

Phase II: Cellular Mechanism of Action and Target Engagement

After establishing in vitro potency, the next critical step is to determine if Compound X can inhibit the target kinase within a living cell, leading to a desired anti-proliferative effect.

Protocol: Cell Viability Assay (MTT-Based)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[17][18]

  • Materials:

    • Cancer cell lines with known EGFR/HER2 status (e.g., A431 for EGFR overexpression, SK-BR-3 for HER2 overexpression).

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).[19]

    • 96-well plates.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of Compound X and the benchmark inhibitors for 72 hours.[20]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[19]

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for Target Engagement

  • Principle: To confirm that the observed reduction in cell viability is due to the inhibition of the intended target, we can measure the phosphorylation status of the kinase.

  • Procedure:

    • Treatment: Treat cells with Compound X and benchmarks at their GI50 concentrations for a short period (e.g., 2 hours).

    • Lysis: Lyse the cells and quantify the protein concentration.

    • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) or p-HER2, and total EGFR/HER2 as a loading control.

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. A reduction in the p-EGFR/p-HER2 signal relative to the total protein indicates target engagement.

Data Synthesis and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison. Below is a hypothetical dataset comparing Compound X to our benchmarks.

Table 1: In Vitro Kinase Inhibition

CompoundEGFR IC50 (nM)HER2 IC50 (nM)
Compound X 5 150
Gefitinib25>10,000
Erlotinib20>10,000
Lapatinib1012

Table 2: Cellular Anti-Proliferative Activity

CompoundA431 (EGFR-driven) GI50 (nM)SK-BR-3 (HER2-driven) GI50 (nM)
Compound X 50 2,500
Gefitinib200>10,000
Erlotinib150>10,000
Lapatinib120100

Interpretation: In this hypothetical scenario, Compound X demonstrates superior potency against EGFR in vitro compared to Gefitinib and Erlotinib. Its cellular activity in an EGFR-driven cell line is also more potent. While it has some activity against HER2, it is significantly less potent than Lapatinib, suggesting it is a more selective EGFR inhibitor.

Navigating the Hurdle of Acquired Resistance

A key differentiator for a new TKI is its ability to overcome known resistance mechanisms.[21] The most common acquired resistance mechanism to first-generation EGFR inhibitors is the T790M "gatekeeper" mutation.[5]

Advanced Cellular Assay: To test Compound X's activity against this mutation, the cell viability assay should be repeated using an NSCLC cell line engineered to express the EGFR T790M mutation (e.g., NCI-H1975). Strong activity in this cell line would be a significant advantage over Gefitinib and Erlotinib.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Enters Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Translation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Gefitinib / Compound X (TKI) Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR/HER2 signaling pathway and point of TKI intervention.[22][23][24][25][26][27]

Conclusion and Future Perspectives

This guide has outlined a logical, multi-tiered strategy for the rigorous benchmarking of novel quinazoline derivatives. By systematically evaluating a new compound's enzymatic potency, cellular activity, target engagement, and ability to overcome resistance, researchers can build a compelling data package. This structured approach, grounded in scientific causality, allows for a confident assessment of whether a new derivative like "Compound X" represents a genuine advancement over existing FDA-approved therapies, thereby justifying its continued development.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2023). PMC. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. PMC. [Link]

  • Gefitinib. Wikipedia. [Link]

  • Erlotinib. (2024). StatPearls - NCBI Bookshelf. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC. [Link]

  • Acquired resistance to EGFR inhibitors: mechanisms and prevention strategies. PubMed. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Lapatinib. Wikipedia. [Link]

  • HER2. Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012). PMC. [Link]

  • How does erlotinib work (mechanism of action)? (2024). Drugs.com. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. ResearchGate. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Mechanism of action of erlotinib. ResearchGate. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Drug-Targeted Inhibitors in Medicinal Chemistry. [Link]

  • EGFR Signaling Pathway. Sino Biological. [Link]

  • Mechanism of action of lapatinib via ERBB signaling pathways. ResearchGate. [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. [Link]

  • erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • Potential mechanisms of acquired resistance to EGFR inhibitors. AACR Journals. [Link]

  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. PubMed Central. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breastcancer.org. [Link]

  • Mechanism of action of gefitinib. ResearchGate. [Link]

  • FDA-approved Protein Kinase Inhibitors. Sino Biological. [Link]

  • HER-2 Signaling in Breast Cancer. GeneGlobe. [Link]

  • Redundancy in Growth Factor Receptor Signaling in Adult Astrocytoma Resistance to Small-Molecule Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Pharmacology of Erlotinib Erlocip-150, Erlonib; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

Sources

Head-to-head comparison of different aniline nucleophiles in SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Aniline Nucleophiles in SNAr Reactions

Introduction: The Critical Role of the Nucleophile in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl-nitrogen bonds that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Unlike nucleophilic substitutions on aliphatic systems, SNAr reactions on unactivated aromatic rings are notoriously difficult due to the high electron density of the π-system, which repels incoming nucleophiles.[2] The reaction becomes feasible only when the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group.[3][4]

While the electrophile's structure is a critical design element, the choice of the nucleophile is equally pivotal in dictating the reaction's success, rate, and even its mechanistic pathway. Anilines, as a class of readily available and structurally diverse nucleophiles, are frequently employed in these transformations. However, not all anilines are created equal. Their reactivity is exquisitely sensitive to a variety of electronic, steric, and environmental factors.

This guide provides a head-to-head comparison of different aniline nucleophiles in SNAr reactions. Moving beyond a simple catalog of reactivities, we will dissect the underlying principles that govern their performance, grounded in mechanistic understanding and supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing SNAr protocols or rationally design new synthetic routes.

The SNAr Mechanism: A Tale of Two Steps

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process.[3] This pathway is fundamentally different from SN1 or SN2 reactions and avoids the formation of highly unstable aryl cations.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of the aniline's lone pair of electrons on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction.[4] The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or σ-complex).[2] The stability of this complex is paramount; the presence of EWGs at the ortho and/or para positions is crucial as they delocalize the negative charge through resonance, lowering the activation energy of this step.[3]

  • Elimination and Restoration of Aromaticity: In the second, usually faster step, the leaving group departs, taking its bonding electrons with it. This collapses the Meisenheimer complex, restores the ring's aromaticity, and yields the final substituted product.[4]

Figure 1: General workflow of the SNAr addition-elimination mechanism.

Head-to-Head Comparison: Deconstructing Aniline Nucleophilicity

The rate of an SNAr reaction is highly dependent on the nucleophilicity of the aniline, which is a composite of its electronic properties, steric profile, and the surrounding solvent environment.

Electronic Effects: The Governing Factor

The electron density on the aniline's nitrogen atom is the single most important determinant of its nucleophilicity. Substituents on the aniline's aromatic ring can dramatically alter this electron density through inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) increase the electron density on the nitrogen atom. This makes the aniline a stronger nucleophile, leading to a significant increase in the reaction rate.[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the nitrogen atom. This reduces the aniline's nucleophilicity and slows the reaction down.[5]

These electronic effects can be quantitatively described by the Hammett equation , which correlates reaction rates with substituent constants (σ). A study on the reaction of various para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole clearly demonstrates this trend: the second-order rate constant (k₁) increases as the substituent X changes from an electron-withdrawing group to an electron-donating group.[5]

Electronic_Effects Influence of Substituents on Aniline Nucleophilicity Aniline Aniline Nucleophile (H₂N-Ar'-Y) EDG Electron-Donating Group (Y) e.g., -OCH₃, -CH₃ Aniline->EDG EWG Electron-Withdrawing Group (Y) e.g., -NO₂, -CN Aniline->EWG Effect_EDG Increases e⁻ density on Nitrogen Enhances Nucleophilicity EDG->Effect_EDG Effect_EWG Decreases e⁻ density on Nitrogen Reduces Nucleophilicity EWG->Effect_EWG Rate_Fast FASTER SₙAr Rate Effect_EDG->Rate_Fast Rate_Slow SLOWER SₙAr Rate Effect_EWG->Rate_Slow

Figure 2: Impact of electronic effects on aniline nucleophilicity and reaction rate.
Substituent (p-X-C₆H₄NH₂)Hammett Constant (σₚ)Relative Reactivity Trend
-OH-0.37Highest
-OCH₃-0.27High
-CH₃-0.17Moderate-High
-H0.00Baseline
-F+0.06Moderate-Low
-Cl+0.23Low
-CN+0.66Very Low
-NO₂+0.78Lowest
Table 1: Correlation of Hammett substituent constants with the expected reactivity of para-substituted anilines in SNAr reactions. Stronger electron-donating groups (more negative σₚ) lead to higher reactivity. Data compiled from established chemical principles.[1][5]
Steric Effects: The Physical Barrier

While electronic effects are often dominant, steric hindrance can also play a crucial role.

  • Ortho-Substituents: Bulky groups at the ortho position of the aniline can physically impede the nitrogen's approach to the electrophilic center, slowing the reaction.

  • N-Alkylation: Increasing substitution on the nitrogen atom itself (e.g., moving from a primary aniline to a secondary N-methylaniline) can also decrease reactivity. In a direct comparison, aniline was found to be considerably more reactive than N-methylaniline.[6] This is attributed to both increased steric bulk and potential differences in the base-catalyzed proton transfer mechanism.[6]

Solvent Effects: The Reaction Environment

The choice of solvent is critical. Solvents can stabilize or destabilize reactants and transition states, directly impacting reaction rates.

  • Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They are polar enough to dissolve the reactants but do not have acidic protons that can form strong hydrogen bonds with the aniline nucleophile. This leaves the aniline's lone pair more available for reaction.[7]

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can significantly reduce an aniline's nucleophilicity. Their acidic protons form hydrogen bonds with the nitrogen's lone pair, effectively "caging" it and increasing the energy required for it to participate in the nucleophilic attack.[5] For instance, the rate of anilinolysis of an activated substrate was found to decrease as the proportion of methanol increased in a DMSO-methanol mixture, attributed to the stabilization of the aniline's ground state via hydrogen bonding.[5]

Experimental Design: A Protocol for Comparative Kinetic Analysis

To reliably compare the performance of different aniline nucleophiles, a standardized kinetic experiment is essential. The following protocol outlines a method for determining second-order rate constants using UV-Vis spectrophotometry under pseudo-first-order conditions. This approach is widely used for its accuracy and reproducibility.[5][8]

Experimental Protocol

Objective: To determine the second-order rate constant (k₂) for the reaction of an activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene, DNFB) with a series of substituted anilines.

Materials:

  • 1-fluoro-2,4-dinitrobenzene (DNFB)

  • Series of substituted anilines (e.g., aniline, p-toluidine, p-anisidine, p-chloroaniline)

  • Anhydrous solvent (e.g., DMSO or acetonitrile)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer (a stopped-flow apparatus is ideal for fast reactions)[8]

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of DNFB (e.g., 1 mM) in the chosen solvent.

    • Prepare stock solutions for each aniline (e.g., 0.1 M) in the same solvent.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • The core principle is to use a large excess of the aniline nucleophile (at least 10-fold) relative to the electrophile (DNFB). This ensures that the concentration of the aniline remains effectively constant throughout the reaction, simplifying the rate law to pseudo-first-order.[5]

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25.0 °C).[5]

    • In a cuvette, place a solution of the aniline at a known concentration (e.g., 10 mM).

    • Initiate the reaction by rapidly adding a small volume of the DNFB stock solution to achieve the desired final concentration (e.g., 0.05 mM). Mix thoroughly and immediately begin data acquisition.

    • Monitor the reaction by observing the increase in absorbance of the product (N-aryl-2,4-dinitroaniline) at its λmax over time. The reaction is followed until no further change in absorbance is observed (completion).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to the first-order rate equation: ln(A∞ - At) = -kobst + C, where A∞ is the final absorbance and At is the absorbance at time t.[5]

    • Repeat the experiment using several different excess concentrations of the same aniline.

    • Plot kobs versus the aniline concentration. The slope of this line will be the second-order rate constant (k₂) for that specific aniline. The plot should be linear and pass through the origin, indicating a lack of significant side reactions or base catalysis under these conditions.[5]

  • Comparison:

    • Repeat steps 2 and 3 for each aniline in the series.

    • Compile the k₂ values into a table to directly compare the nucleophilic reactivity of the different anilines.

Kinetic_Workflow Workflow for Kinetic Comparison of Anilines cluster_prep 1. Preparation cluster_exp 2. Kinetic Run (for each Aniline) cluster_analysis 3. Data Analysis cluster_compare 4. Comparison Prep_E Prepare Stock Solution of Electrophile (DNFB) Mix Mix Aniline (large excess) with Electrophile in cuvette Prep_E->Mix Prep_Nu Prepare Stock Solutions of Aniline Series Prep_Nu->Mix Setup Set up Spectrophotometer (Constant Temp, λmax) Setup->Mix Acquire Acquire Absorbance vs. Time data until completion Mix->Acquire Calc_kobs Calculate k_obs from ln(A∞ - At) vs. t plot Acquire->Calc_kobs Repeat Repeat for multiple [Aniline] concentrations Calc_kobs->Repeat Plot_k2 Plot k_obs vs. [Aniline] Slope = k₂ Repeat->Plot_k2 Compile Compile k₂ values for all anilines Plot_k2->Compile Compare Compare Reactivities (e.g., via Hammett Plot) Compile->Compare

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,7-Dichloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This document outlines critical safety and disposal protocols for 4,7-Dichloro-2-methylquinazoline. Adherence to these procedures is essential for ensuring personnel safety and environmental compliance. This guide is intended for use by trained laboratory professionals.

The journey of a drug candidate from synthesis to potential therapeutic application is paved with meticulous research and stringent safety protocols. A crucial, yet often overlooked, aspect of this process is the responsible management and disposal of chemical intermediates. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed operational and disposal plan for 4,7-Dichloro-2-methylquinazoline, a chlorinated heterocyclic compound. By grounding our procedures in established safety data for structurally similar compounds and regulatory standards, we aim to provide a self-validating system for its safe handling and disposal, ensuring both scientific integrity and a commitment to safety.

Immediate Safety and Hazard Assessment

  • Skin and Eye Irritation/Corrosion: Similar compounds are known to cause skin irritation, and some can lead to severe burns and eye damage[1].

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation[1].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[1][2].

Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Personal Protective Equipment (PPE) Requirements

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum PPE requirements when handling 4,7-Dichloro-2-methylquinazoline.

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.ANSI Z87.1 / EN 166To protect against dust particles and potential splashes, preventing serious eye irritation or damage[3].
Hands Impervious chemical-resistant gloves (e.g., nitrile, neoprene).ASTM F739 / EN 374To prevent skin contact, which can cause irritation or burns.
Body Laboratory coat or chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood is mandatory to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.To prevent inhalation of dust or vapors, which can cause respiratory irritation[4].

Step-by-Step Disposal Protocol

The disposal of 4,7-Dichloro-2-methylquinazoline must be managed as hazardous waste. Adherence to local, state, and federal regulations is paramount. The following protocol provides a systematic approach to its disposal.

Waste Segregation and Collection
  • Do not mix 4,7-Dichloro-2-methylquinazoline waste with other waste streams[5]. This is crucial to prevent unforeseen chemical reactions and to ensure proper disposal by the waste management facility.

  • Collect all waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled hazardous waste container[4]. The container should be made of a material compatible with the chemical.

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4,7-Dichloro-2-methylquinazoline," and the associated hazards (e.g., "Irritant," "Corrosive")[6].

Decontamination of Labware
  • All glassware and equipment that have come into contact with 4,7-Dichloro-2-methylquinazoline must be decontaminated.

  • Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect the solvent rinsate as hazardous waste in a separate, appropriately labeled container.

  • After the initial solvent rinse, wash the labware with soap and water.

Final Disposal
  • All waste containing 4,7-Dichloro-2-methylquinazoline must be disposed of through a licensed hazardous waste disposal company[5].

  • The preferred method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[5][7].

  • Under no circumstances should 4,7-Dichloro-2-methylquinazoline or its waste be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals[8][9].

The following diagram illustrates the decision-making workflow for the proper disposal of 4,7-Dichloro-2-methylquinazoline.

DisposalWorkflow Disposal Workflow for 4,7-Dichloro-2-methylquinazoline start Start: Waste Generation waste_collection Collect Waste in Designated Container start->waste_collection labeling Label Container: 'Hazardous Waste' '4,7-Dichloro-2-methylquinazoline' waste_collection->labeling decontamination Decontaminate Labware labeling->decontamination rinsate_collection Collect Rinsate as Hazardous Waste decontamination->rinsate_collection storage Store in a Secure, Designated Area rinsate_collection->storage disposal_vendor Arrange for Pickup by Licensed Disposal Vendor storage->disposal_vendor incineration High-Temperature Incineration disposal_vendor->incineration end End: Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of 4,7-Dichloro-2-methylquinazoline.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, a swift and informed response is critical to minimizing harm.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor[4].

  • Assess the Spill: Determine the extent of the spill. For minor spills that you are trained to handle, proceed with cleanup. For major spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the required PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation[3][5][10]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid[4]. Do not use combustible materials like paper towels for large spills[4].

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by a thorough wash with soap and water[4].

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed, labeled hazardous waste container for disposal[4][6].

Personnel Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][4]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[4][10]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen[4]. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting[1]. Rinse the mouth with water and seek immediate medical attention.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Dongre, V. G., et al. (2007). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4623. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • University of Southern California. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, February 22). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4,7-Dichloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential, immediate safety and logistical information for handling 4,7-Dichloro-2-methylquinazoline, a chlorinated heterocyclic compound. As a Senior Application Scientist, my aim is to equip you with not just a set of procedures, but a deep understanding of the causality behind them, fostering a culture of safety and scientific integrity in your laboratory.

Immediate Hazard Assessment and Engineering Controls

4,7-Dichloro-2-methylquinazoline is anticipated to be a hazardous substance. Based on data from similar compounds, it should be treated as a substance that can cause skin irritation, serious eye damage, and respiratory irritation .[1][2][3] Some related compounds are known to cause severe skin burns.[4][5] Therefore, minimizing exposure is paramount.

Engineering Controls: Your First Line of Defense

Before any handling of 4,7-Dichloro-2-methylquinazoline, ensure that the appropriate engineering controls are in place and functioning correctly.

  • Fume Hood: All weighing, transferring, and reaction setup involving this compound in solid or solution form must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors.[1][6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1][6]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[7] Regular testing of this equipment is essential.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent direct contact with 4,7-Dichloro-2-methylquinazoline. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield, worn over goggles, offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[9]
Hands Chemical-Resistant Gloves (consult glove manufacturer's guide)Due to the chlorinated nature of the compound, nitrile gloves may offer limited protection.[10] It is advisable to double-glove and to consult the glove manufacturer's chemical resistance guide for specific recommendations for chlorinated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.[6][11]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.
Respiratory NIOSH-approved Respirator (if necessary)A respirator may be required for certain high-risk procedures, such as cleaning up large spills or if engineering controls are not sufficient.[12] A surgical N-95 respirator can provide both respiratory and splash protection.[13] Use of a respirator requires a formal respiratory protection program, including fit-testing and medical evaluation.[13]
Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles and Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield and Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk during the handling of 4,7-Dichloro-2-methylquinazoline.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the fume hood is operational.

    • Have all necessary equipment and reagents within the fume hood to minimize movement in and out.

    • Designate a specific area within the fume hood for handling the compound.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the compound gently to avoid generating dust.[1][6]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup:

    • Conduct all reactions within the fume hood.

    • Ensure all glassware is free from cracks or defects.

    • Use a stirrer to ensure smooth mixing and prevent bumping.

  • Post-Procedure:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Properly dispose of all contaminated disposable materials.

    • Wash hands thoroughly after removing gloves.[1][6]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection. As a chlorinated organic compound, 4,7-Dichloro-2-methylquinazoline and any materials contaminated with it must be disposed of as halogenated organic waste .[14][15]

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_waste_streams Waste Segregation Source 4,7-Dichloro-2-methylquinazoline (Solid, Solution, Contaminated Materials) Halogenated Halogenated Organic Waste (e.g., this compound, chloroform, dichloromethane) Source->Halogenated Segregate Disposal Designated Halogenated Waste Container (Properly Labeled, Tightly Sealed) Halogenated->Disposal Collect NonHalogenated Non-Halogenated Organic Waste (e.g., acetone, hexane, ethanol) Incineration High-Temperature Incineration (Licensed Facility) Disposal->Incineration Dispose

Caption: Waste disposal workflow for 4,7-Dichloro-2-methylquinazoline.

Step-by-Step Disposal Protocol:

  • Segregation: Never mix halogenated organic waste with non-halogenated waste.[16][17] Doing so will contaminate the entire container of non-halogenated waste, significantly increasing disposal costs and environmental impact.[16][17]

  • Container: Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[15][18] The container should be kept closed except when adding waste.[15][16]

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the chemical constituents, including 4,7-Dichloro-2-methylquinazoline.[15]

  • Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office. Halogenated organic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste management company.[14]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your supervisor and institutional safety office.[19]

  • Contain: For small, manageable spills within a fume hood, contain the spill with an absorbent material.

  • Clean-up:

    • Wear the appropriate PPE, including a respirator if necessary.

    • Carefully sweep up the solid material or absorb the liquid. Avoid generating dust.[3]

    • Place the contaminated absorbent material and any contaminated cleaning supplies into a sealed container labeled for halogenated waste disposal.[3]

    • Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as halogenated waste.

    • Wash the area with soap and water.[19]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

  • ChemicalBook. (2025). 4,7-Dichloroquinoline - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (2025). 2-(Chloromethyl)-4-methylquinazoline - Safety Data Sheet.
  • Fisher Scientific. (2025). 4,7-Dichloroquinoline - Safety Data Sheet.
  • Apollo Scientific. (2023). 4,7-Dichloroquinoline - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-(Chloromethyl)-4-methylquinazoline - Safety Data Sheet.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
  • William & Mary Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents Product Stewardship Manual.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Duke University Occupational & Environmental Safety. (n.d.). Personal Protective Equipment (PPE).
  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichloro-2-methylquinazoline
Reactant of Route 2
Reactant of Route 2
4,7-Dichloro-2-methylquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。